Mexiletine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2,6-dimethylphenoxy)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8-5-4-6-9(2)11(8)13-7-10(3)12/h4-6,10H,7,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPIATFUUWWMKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5370-01-4 (hydrochloride) | |
| Record name | Mexiletine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031828714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8048446 | |
| Record name | Mexiletine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Mexiletine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014523 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.38e-01 g/L | |
| Record name | Mexiletine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00379 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mexiletine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014523 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
31828-71-4 | |
| Record name | Mexiletine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31828-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mexiletine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031828714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mexiletine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00379 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mexiletine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mexiletine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.190 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEXILETINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U511HHV4Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Mexiletine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014523 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
203-205 °C, 203 - 205 °C | |
| Record name | Mexiletine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00379 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mexiletine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014523 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Pharmacodynamics of Mexiletine in Cardiac Tissue: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core pharmacodynamic properties of mexiletine, a Class IB antiarrhythmic agent, with a specific focus on its actions within cardiac tissue. The following sections detail its mechanism of action, quantitative effects on cardiac electrophysiology, and the experimental protocols used to elucidate these properties.
Core Mechanism of Action: State-Dependent Sodium Channel Blockade
This compound exerts its primary antiarrhythmic effect by interacting with the voltage-gated sodium channels (predominantly the Nav1.5 subtype in the heart) responsible for the rapid depolarization phase (Phase 0) of the cardiac action potential.[1] Structurally similar to lidocaine, this compound is orally active and exhibits a "use-dependent" or "phasic" block, meaning its inhibitory action is more pronounced at faster heart rates.[2][3]
The drug preferentially binds to sodium channels in their open and inactivated states, which are more prevalent during tachycardia or in depolarized tissues, such as those found in ischemic conditions.[1][3] This state-dependent binding stabilizes the inactivated state of the sodium channels, effectively reducing the number of channels available to open upon subsequent stimulation.[1] This leads to a decrease in the maximum rate of depolarization (Vmax) of the action potential, particularly in rapidly firing or damaged cardiac cells, without significantly affecting normal heart rates.[2][4]
Unlike Class IA antiarrhythmic drugs, this compound has a minimal effect on the QRS duration and the QT interval at therapeutic concentrations.[4][5] It can, however, shorten the action potential duration (APD) and the effective refractory period (ERP).[2][6] The shortening of the APD is, in some cases, attributed to the activation of ATP-sensitive potassium (KATP) channels.[7]
Quantitative Pharmacodynamic Data
The following tables summarize the key quantitative parameters of this compound's interaction with cardiac sodium channels and its effects on the cardiac action potential.
| Parameter | Value | Cell Type/Condition | Reference |
| IC50 (hNav1.5 Inhibition) | 67.2 µM | Cloned hNav1.5 channels | [1] |
| IC50 (Peak Nav1.5 Current) | 47.0 ± 5.4 μM | HEK293 cells expressing Nav1.5 | [8] |
| IC50 (Tonic Block) | 75.3 µM | N/A | [2] |
| IC50 (Use-Dependent Block) | 23.6 µM | N/A | [2] |
Table 1: Inhibitory Concentrations of this compound on Cardiac Sodium Channels
| Parameter | Effect | Concentration | Condition | Reference |
| Action Potential Duration (APD) | Significant shortening | 100 µM | Guinea-pig ventricular muscles | [7][9] |
| Monophasic Action Potential Duration (MAPD) of premature beats | Significant prolongation | 2 mg/kg (IV) | Human right ventricle | [3] |
| Effective Refractory Period (ERP) / Action Potential Duration (APD) Ratio | Increase | N/A | Purkinje fibers | [6] |
Table 2: Electrophysiological Effects of this compound on Cardiac Action Potential
Key Experimental Protocols
The pharmacodynamic properties of this compound are primarily investigated using electrophysiological techniques, most notably the patch-clamp method.
Whole-Cell Voltage-Clamp Protocol for Assessing Nav1.5 Inhibition
Objective: To determine the concentration-dependent inhibition of the peak and late sodium current (INa) by this compound in isolated cardiomyocytes or a heterologous expression system (e.g., HEK293 cells stably expressing hNav1.5).
Methodology:
-
Cell Preparation: Isolate ventricular myocytes from an appropriate animal model (e.g., rabbit, guinea pig) or culture HEK293 cells expressing the human Nav1.5 channel.
-
Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration using a glass micropipette filled with an appropriate internal solution.
-
Maintain the cell in an external solution that isolates the sodium current (e.g., by blocking other ion channels with specific inhibitors).
-
Hold the cell membrane at a negative potential (e.g., -100 mV) to ensure the majority of sodium channels are in the resting state.
-
-
Voltage Protocol:
-
To elicit the peak sodium current, apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 5 mV increments).
-
To study use-dependent block, a train of depolarizing pulses at a relevant frequency (e.g., 1-5 Hz) is applied.
-
-
Drug Application:
-
Record baseline sodium currents in the absence of the drug.
-
Perfuse the cell with increasing concentrations of this compound and record the sodium currents at each concentration until a steady-state block is achieved.
-
-
Data Analysis:
-
Measure the peak inward current at each voltage step.
-
Construct a concentration-response curve by plotting the percentage of current inhibition against the drug concentration.
-
Fit the data with a Hill equation to determine the IC50 value.
-
Action Potential Duration Measurement Protocol
Objective: To quantify the effect of this compound on the action potential duration at 50% and 90% repolarization (APD50 and APD90) in isolated cardiac muscle preparations or single cardiomyocytes.
Methodology:
-
Preparation: Use isolated ventricular muscle strips or single ventricular myocytes.
-
Recording:
-
For muscle strips, impale a cell with a sharp microelectrode to record the intracellular action potential.
-
For single cells, use the current-clamp mode of a patch-clamp amplifier.
-
-
Stimulation: Pace the preparation at a constant cycle length (e.g., 1 Hz) to elicit regular action potentials.
-
Drug Application:
-
Record baseline action potentials.
-
Superfuse the preparation with known concentrations of this compound.
-
-
Data Analysis:
-
Measure the duration of the action potential from the peak of the upstroke to 50% and 90% of full repolarization.
-
Compare the APD50 and APD90 values before and after drug application to determine the percentage change.
-
Visualizing Pharmacodynamic Relationships
The following diagrams illustrate the key molecular interactions and experimental processes described in this guide.
Caption: Molecular mechanism of this compound's action on cardiac sodium channels.
Caption: Experimental workflow for assessing this compound's effect using patch-clamp.
Caption: Logical flow from molecular action to clinical effect of this compound.
References
- 1. Translation of flecainide- and this compound-induced cardiac sodium channel inhibition and ventricular conduction slowing from nonclinical models to clinical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound hydrochloride | Voltage-gated Sodium Channel Blockers: R&D Systems [rndsystems.com]
- 3. Effect of this compound on monophasic action potentials recorded from the right ventricle in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in the treatment of arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound-induced shortening of the action potential duration of ventricular muscles by activation of ATP-sensitive K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound-induced shortening of the action potential duration of ventricular muscles by activation of ATP-sensitive K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
Beyond the Sodium Channel: An In-depth Technical Guide to the Molecular Targets of Mexiletine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mexiletine, a class Ib antiarrhythmic agent, is well-characterized for its therapeutic effects on ventricular arrhythmias through the blockade of voltage-gated sodium channels. However, a growing body of evidence reveals that its pharmacological profile extends beyond this primary mechanism. This technical guide provides a comprehensive overview of the molecular targets of this compound, excluding its effects on sodium channels, to illuminate its broader therapeutic potential and inform future drug development efforts. We will delve into its interactions with other ion channels, its neuroprotective and antioxidant properties, and provide detailed experimental methodologies for the cited research.
I. Modulation of Potassium Channels
This compound has been shown to interact with several types of potassium channels, contributing to its overall electrophysiological effects.
A. ATP-Sensitive Potassium (K-ATP) Channels
This compound exhibits a dual effect on K-ATP channels depending on the tissue type. In guinea-pig ventricular muscle, this compound (100 µM) activates K-ATP channels, leading to a significant shortening of the action potential duration. This effect is completely abolished by the K-ATP channel blocker glibenclamide[1]. Conversely, in rat aortic smooth muscle cells, this compound augments vasodilation mediated by K-ATP channel openers, suggesting an enhancement of channel activity. In contrast, studies on rat skeletal muscle fibers have shown that this compound inhibits K-ATP channels in a state-dependent manner, with a reported IC50 of approximately 263 µM in the absence of ADP and UDP[2].
B. Delayed Rectifier Potassium Channels
In isolated rabbit atrioventricular nodal myocytes, this compound has been demonstrated to inhibit the delayed rectifier potassium current (IK). At concentrations of 30 µM and 100 µM, this compound reduced the current by 34.3% and 52.7%, respectively[3].
C. hERG Potassium Channels
This compound is an inhibitor of the human Ether-à-go-go-Related Gene (hERG) potassium channel. This inhibition is time- and voltage-dependent, with a reported IC50 of 3.7 µmol/L[4]. This interaction is significant as the hERG channel plays a crucial role in cardiac repolarization.
II. Interaction with Calcium Channels
This compound also modulates the function of L-type calcium channels. In single ventricular myocytes from guinea pigs, this compound demonstrated a dose-dependent inhibition of the inward calcium current (ICa). At concentrations of 10 µM, 30 µM, and 100 µM, this compound decreased ICa by 23.0%, 28.9%, and 55.4%, respectively. This inhibitory effect is more potent than that of lidocaine at equivalent concentrations. In isolated rabbit atrioventricular nodal myocytes, 100 µM of this compound resulted in a 41.8% inhibition of the L-type Ca2+ current[3].
Quantitative Data Summary
| Molecular Target | Species/Cell Type | Parameter | Value | Reference |
| ATP-Sensitive K+ Channel (Inhibition) | Rat Skeletal Muscle | IC50 | ~263 µM | [2] |
| ATP-Sensitive K+ Channel (Activation) | Guinea-Pig Ventricular Myocytes | - | Activation at 100 µM | [1] |
| Delayed Rectifier K+ Channel | Rabbit Atrioventricular Nodal Myocytes | % Inhibition | 34.3% at 30 µM | [3] |
| % Inhibition | 52.7% at 100 µM | [3] | ||
| hERG K+ Channel | HEK cells expressing hERG | IC50 | 3.7 µmol/L | [4] |
| L-Type Ca2+ Channel | Guinea-Pig Ventricular Myocytes | % Inhibition | 23.0% at 10 µM | |
| % Inhibition | 28.9% at 30 µM | |||
| % Inhibition | 55.4% at 100 µM | |||
| L-Type Ca2+ Channel | Rabbit Atrioventricular Nodal Myocytes | % Inhibition | 41.8% at 100 µM | [3] |
III. Neuroprotective and Antioxidant Effects
Beyond its direct effects on ion channels, this compound exhibits significant neuroprotective and antioxidant properties.
A. Neuroprotection via Modulation of the Na+/Ca2+ Exchanger
In the central nervous system, particularly in white matter, ischemic conditions can lead to an increase in intracellular Na+, causing the Na+/Ca2+ exchanger to operate in reverse, leading to a pathological influx of Ca2+. By blocking sodium entry, this compound indirectly prevents this reversal and the subsequent Ca2+ overload, thereby conferring neuroprotection against anoxic/ischemic injury[5].
B. Antioxidant Activity
This compound has been shown to possess direct antioxidant properties. It inhibits iron-ascorbate-H2O2-induced lipid peroxidation in brain membranes, liver microsomes, and phospholipid liposomes. This effect is dose- and time-dependent. The proposed mechanism involves the direct scavenging of free radicals, which is attributed to the chemical structure of this compound[6].
Experimental Protocols
A. Whole-Cell Patch Clamp for hERG Channel Inhibition Assay
1. Cell Preparation:
-
Human Embryonic Kidney (HEK) cells stably expressing the hERG channel are cultured under standard conditions.
-
Cells are dissociated and plated onto glass coverslips 24-48 hours before the experiment.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 1 MgCl2, 2 CaCl2, 10 Glucose, 10 HEPES. pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, 5 MgATP. pH adjusted to 7.2 with KOH.
-
This compound Stock Solution: A stock solution of this compound is prepared in the external solution at a high concentration and then serially diluted to the desired final concentrations.
3. Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.
-
Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with the internal solution.
-
After establishing a whole-cell configuration, the cell is held at a holding potential of -80 mV.
-
To elicit hERG currents, a depolarizing step to -10 mV for 3 seconds is applied, followed by a repolarizing step to -50 mV for 3 seconds to record the tail current. Pulses are applied every 10 seconds.
-
After obtaining a stable baseline recording in the control external solution, the cells are perfused with external solutions containing increasing concentrations of this compound.
-
The steady-state block at each concentration is measured as the percentage reduction in the tail current amplitude compared to the control.
4. Data Analysis:
-
The concentration-response data are fitted to the Hill equation to determine the IC50 value.
B. Isometric Force Recording for K-ATP Channel Activity in Aortic Rings
1. Tissue Preparation:
-
Thoracic aortas are isolated from rats and placed in cold Krebs-Henseleit solution.
-
The aorta is cleaned of adherent connective tissue and cut into rings of 2-3 mm in width. The endothelium may be removed by gently rubbing the intimal surface with a forceps.
2. Experimental Setup:
-
Aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
The rings are connected to an isometric force transducer to record changes in tension.
-
An optimal resting tension of 2 g is applied, and the rings are allowed to equilibrate for at least 60 minutes.
3. Experimental Protocol:
-
The rings are pre-contracted with phenylephrine (e.g., 1 µM).
-
Once a stable contraction is achieved, a cumulative concentration-response curve to a K-ATP channel opener (e.g., cromakalim or pinacidil) is generated.
-
The experiment is repeated in the presence of a fixed concentration of this compound (e.g., 10 µM or 100 µM), which is added to the bath 20-30 minutes before the pre-contraction with phenylephrine.
-
The relaxant responses are expressed as a percentage of the pre-contraction induced by phenylephrine.
4. Data Analysis:
-
The concentration-response curves for the K-ATP channel opener in the absence and presence of this compound are compared to determine if this compound augments the relaxation.
Signaling Pathway and Workflow Diagrams
Caption: Neuroprotective mechanism of this compound in ischemia.
References
- 1. This compound-induced shortening of the action potential duration of ventricular muscles by activation of ATP-sensitive K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on ATP sensitive K+ channel of rat skeletal muscle fibres: a state dependent mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation by this compound of action potentials, L-type Ca current and delayed rectifier K current recorded from isolated rabbit atrioventricular nodal myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of hERG potassium channel by the antiarrhythmic agent this compound and its metabolite m-hydroxythis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Correlation between electrophysiological effects of this compound and ischemic protection in central nervous system white matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual Action of this compound and Its Pyrroline Derivatives as Skeletal Muscle Sodium Channel Blockers and Anti-oxidant Compounds: Toward Novel Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Effects of Mexiletine on Neuronal Excitability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mexiletine, a class Ib antiarrhythmic agent, is a potent blocker of voltage-gated sodium channels. While its cardiac effects are well-documented, there is a growing body of research exploring its impact on neuronal excitability, with implications for the treatment of chronic pain, epilepsy, and other neurological disorders. This technical guide provides an in-depth overview of the in vitro effects of this compound on neurons, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms.
Core Mechanism of Action
This compound exerts its primary effect by binding to and blocking voltage-gated sodium channels (Navs), which are crucial for the initiation and propagation of action potentials in neurons. This blockade is state-dependent, meaning this compound has a higher affinity for the open and inactivated states of the channel compared to the resting state. This property contributes to its use-dependent effect, where the block becomes more pronounced with higher frequencies of neuronal firing. By stabilizing the inactivated state of the sodium channel, this compound reduces the influx of sodium ions, thereby dampening neuronal hyperexcitability.
Quantitative Effects of this compound on Neuronal Ion Channels
The following tables summarize the quantitative data on the effects of this compound on various neuronal ion channels, primarily focusing on its inhibitory concentrations (IC50) and the extent of current reduction.
Table 1: Inhibitory Effects of this compound on Voltage-Gated Sodium Channels (Navs)
| Channel Subtype | Neuronal Type / Expression System | IC50 (µM) | Holding Potential | Stimulation Frequency | Reference |
| Na+ Conductance | Rat Dorsal Horn Neurons | 54 ± 6 | Not specified | Not specified | [1] |
| Nav1.7 | TE671 cells (endogenous) | 226 ± 16 | -140 mV | Tonic (0.3 Hz) | [2] |
| Nav1.7 | TE671 cells (endogenous) | 15 ± 1 | -70 mV | Tonic (0.3 Hz) | [2] |
| Nav1.7 | TE671 cells (endogenous) | 96 ± 4 | Not specified | Use-dependent (20 Hz) | [2] |
| Nav1.7 | HEK293 cells (heterologous) | 227 ± 14 | -140 mV | Tonic (0.3 Hz) | [2] |
| Nav1.7 | HEK293 cells (heterologous) | 12 ± 1 | -70 mV | Tonic (0.3 Hz) | [2] |
| Nav1.7 | HEK293 cells (heterologous) | 114 ± 9 | Not specified | Use-dependent (20 Hz) | [2] |
| Nav1.5 | HEK293 cells | 47.0 ± 5.4 | -120 mV | Not specified | [3] |
Table 2: Inhibitory Effects of this compound on Other Neuronal Ion Channels
| Channel Type | Neuronal Type | This compound Concentration (µM) | % Inhibition | Reference |
| Delayed-Rectifier K+ Conductance | Rat Dorsal Horn Neurons | IC50 = 398 ± 14 µM | 50% | [1] |
| L-type Ca2+ Current | Rabbit Atrioventricular Nodal Myocytes | 30 | 16.4 ± 1.8 | [4] |
| L-type Ca2+ Current | Rabbit Atrioventricular Nodal Myocytes | 100 | 41.8 ± 3.0 | [4] |
| Delayed Rectifier K+ Current | Rabbit Atrioventricular Nodal Myocytes | 30 | 34.3 ± 5.8 | [4] |
| Delayed Rectifier K+ Current | Rabbit Atrioventricular Nodal Myocytes | 100 | 52.7 ± 6.1 | [4] |
Effects on Neuronal Action Potential Properties
This compound's blockade of ion channels leads to significant alterations in the characteristics of neuronal action potentials.
Table 3: Effects of this compound on Action Potential Parameters
| Neuronal Type | This compound Concentration | Effect on Action Potential | Reference |
| Rat Dorsal Horn Neurons | Clinically relevant concentrations | Reduced firing rate in tonically and adapting-firing neurons | [1] |
| Rabbit Atrioventricular Nodal Myocytes | 30-100 µM | Slowed action potential upstroke and repolarization, depolarized maximum diastolic potential | [4] |
| Guinea-pig Ventricular Muscles | 100 µM | Shortened action potential duration (APD) | [5] |
| SCN5A-1795insD hiPSC-CMs (Chronic) | 10 µM (48h) | Increased APD20, APD50, and APD90 | [1] |
| SCN5A-1795insD hiPSC-CMs (Acute) | 10 µM | Reduced APD50 and APD90 | [1] |
Experimental Protocols
The investigation of the in vitro effects of this compound on neuronal excitability predominantly relies on the whole-cell patch-clamp technique . This method allows for the direct measurement of ion channel currents and membrane potential changes in individual neurons.
General Whole-Cell Patch-Clamp Protocol
-
Cell Preparation: Neurons, such as those from the dorsal horn of the spinal cord or dorsal root ganglia, are acutely dissociated from tissue samples or cultured in vitro. For studies on specific channel subtypes, human embryonic kidney (HEK293) cells or other suitable cell lines are often used to express the channel of interest.
-
Solutions:
-
External (Bath) Solution (aCSF): Typically contains (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, bubbled with 95% O2 and 5% CO2.[6]
-
Internal (Pipette) Solution: A common composition includes (in mM): 130 KCl, 5 NaCl, 0.4 CaCl2, 1 MgCl2, 10 HEPES, and 11 EGTA, with pH adjusted to 7.3.[7] Specific compositions may vary to isolate particular currents.
-
-
Recording:
-
A glass micropipette with a resistance of 3-7 MΩ is filled with the internal solution and brought into contact with the cell membrane.
-
A high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane.
-
The membrane patch is then ruptured by applying gentle suction, establishing the whole-cell configuration.
-
-
Data Acquisition:
-
Voltage-Clamp Mode: The membrane potential is held at a constant level, and the currents flowing through the ion channels are recorded. This mode is used to study the effects of this compound on specific ion channel currents (e.g., Na+, K+, Ca2+). Different voltage protocols are applied to study the state-dependent block of the channels.
-
Current-Clamp Mode: A specific amount of current is injected into the cell, and the resulting changes in membrane potential, including action potentials, are recorded. This mode is used to assess the effects of this compound on neuronal firing properties.
-
Visualizations
Signaling Pathway of this compound's Action
References
- 1. researchgate.net [researchgate.net]
- 2. Towards development of Nav1.7 channel modulators for pain treatment: A comparison of this compound effect in two cell models by automated patch clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modulation by this compound of action potentials, L-type Ca current and delayed rectifier K current recorded from isolated rabbit atrioventricular nodal myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-induced shortening of the action potential duration of ventricular muscles by activation of ATP-sensitive K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. docs.axolbio.com [docs.axolbio.com]
- 7. Patch Clamp Protocol [labome.com]
Mexiletine Hydrochloride: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of mexiletine hydrochloride, focusing on its solubility and stability. The information is curated to support research, formulation development, and analytical activities. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key cited experiments.
Physicochemical Properties
This compound hydrochloride is a Class IB antiarrhythmic agent, structurally similar to lidocaine. It is a white to off-white crystalline powder with a slightly bitter taste.
| Property | Value | Reference |
| Chemical Name | 1-methyl-2-(2,6-xylyloxy)ethylamine hydrochloride | [1] |
| Molecular Formula | C₁₁H₁₇NO·HCl | [2] |
| Molecular Weight | 215.72 g/mol | [1][2] |
| pKa | 9.2 | [1] |
| Melting Point | 202.30–203.47°C | [2] |
Solubility Profile
This compound hydrochloride is characterized by its high aqueous solubility. Its basic pKa of 9.2 indicates that it is highly soluble in acidic to neutral solutions and its solubility would be expected to decrease in alkaline conditions as the free base precipitates.
Qualitative Solubility
The qualitative solubility of this compound hydrochloride in various common solvents is well-documented in pharmacopeial monographs and literature.
| Solvent | Solubility Description | Reference |
| Water | Freely Soluble | [1][2][3] |
| Ethanol | Freely Soluble | [2][3] |
| Methanol | Freely Soluble | [2] |
| Acetonitrile | Slightly Soluble | [3] |
| Chloroform | Sparingly Soluble | [2] |
| Diethyl Ether | Practically Insoluble | [2][3] |
Quantitative Solubility
Quantitative solubility data provides more precise information for formulation and analytical method development.
| Solvent | Concentration | pH (if applicable) | Reference |
| Water | 21.57 mg/mL (100 mM) | Not specified | [4] |
| DMSO | 21.57 mg/mL (100 mM) | Not specified | [4] |
| Aqueous Media | >32.4 µg/mL | 7.4 | [5] |
Stability Profile
The stability of this compound hydrochloride is a critical factor for its formulation, storage, and therapeutic efficacy. Degradation can be induced by heat, pH changes, and oxidation.
Thermal Stability in Aqueous Solution
A study on an extemporaneous aqueous solution of this compound hydrochloride provided detailed kinetics of its thermal degradation.[6]
| Temperature (°C) | First-Order Degradation Constant (k, day⁻¹) | Calculated Shelf-Life (t₉₀, days) |
| 4 | -0.0007 | 173.3 |
| 25 | -0.0009 (interpolated) | 115.5 |
| 30 | -0.0009 | Not Reported |
| 40 | -0.0010 | Not Reported |
| 50 | -0.0011 | Not Reported |
| 60 | -0.0013 | Not Reported |
The energy of activation for the degradation reaction in this formulation was calculated to be -8663.88 J/mole.[6]
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. This compound has been subjected to various stress conditions as per ICH guidelines.
| Stress Condition | Observations | Reference |
| Acid Hydrolysis | Degradation observed. A hypothesized degradation mechanism involves acid attack on the parent compound. | [6][7] |
| Base Hydrolysis | Degradation observed. A hypothesized degradation mechanism involves base attack on the parent compound. | [6][7] |
| Oxidation | Degradation observed. | [7] |
| Thermal (105°C) | Significant degradation observed, leading to the formation of an impurity identified as (E)-2-(((1-(2,6-dimethylphenoxy)propan-2-yl)imino)methyl)-6-methylphenol. | [7] |
| Photolysis | The drug is found to be relatively stable under photolytic conditions. However, one study noted that solid this compound HCl can form an oxazepine derivative after several days of exposure to direct sunlight. | [7] |
Storage Recommendations
Based on its stability profile, the recommended storage conditions for this compound hydrochloride are in tight, light-resistant containers.[2]
Experimental Protocols
Stability Testing of Extemporaneous Solution
This protocol is based on the methodology described for the stability testing of an aqueous this compound hydrochloride solution.[6]
-
Preparation of Solution : An extemporaneous solution of this compound hydrochloride is prepared in purified water. Sweeteners and syrups may be added to improve palatability.
-
Storage : The bulk solution is divided into multiple glass bottles and stored at a range of controlled temperatures (e.g., 4°C, 30°C, 40°C, 50°C, 60°C).
-
Sampling : Samples are withdrawn at predetermined time intervals (e.g., 2, 6, 24, 48 hours, and then weekly for up to 91 days).
-
Analysis : The concentration of intact this compound hydrochloride in each sample is determined using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The peak area of the drug is used for quantification.
-
Data Analysis : The percentage of the drug remaining is calculated relative to the initial (time zero) concentration. The natural logarithm of the percentage of drug remaining is plotted against time to determine the first-order degradation rate constant (k) at each temperature.
-
Shelf-Life Calculation : An Arrhenius plot (log k vs. 1/T) is generated to calculate the degradation rate at other temperatures (e.g., 25°C) and to determine the activation energy. The shelf-life (t₉₀), the time required for the concentration to decrease by 10%, is then calculated.
Forced Degradation Study Protocol
This is a general protocol for conducting forced degradation studies on this compound hydrochloride, based on ICH guidelines and published studies.[7][8][9]
-
Acid Hydrolysis : Drug substance is dissolved in a suitable acidic solution (e.g., 0.1 M to 1 M HCl) and refluxed or kept at a controlled temperature (e.g., 60°C) for a specified period. Samples are withdrawn at intervals, neutralized, and analyzed.
-
Base Hydrolysis : Drug substance is dissolved in a suitable basic solution (e.g., 0.1 M to 1 M NaOH) and treated under similar temperature and time conditions as the acid hydrolysis study. Samples are withdrawn, neutralized, and analyzed.
-
Oxidative Degradation : Drug substance is treated with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature or slightly elevated temperature for a specified duration. Samples are analyzed at different time points.
-
Thermal Degradation : The solid drug substance is exposed to dry heat (e.g., 105°C for 15 days) in a thermostatically controlled oven. The sample is then dissolved and analyzed. A solution of the drug can also be subjected to thermal stress.
-
Photostability : The drug substance is exposed to a light source that provides both UV and visible light, with a controlled total exposure (e.g., not less than 1.2 million lux hours and 200 watt-hours/square meter). A control sample is kept in the dark. Both samples are then analyzed.
-
Analysis : All stressed samples are analyzed by a validated stability-indicating HPLC method. The method must be capable of separating the intact drug from all significant degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended.
Mechanism of Action and Signaling Pathway
This compound hydrochloride exerts its antiarrhythmic effect primarily by blocking voltage-gated sodium channels in cardiac myocytes.
Caption: Mechanism of action of this compound Hydrochloride.
Caption: Forced degradation experimental workflow.
References
- 1. This compound HYDROCHLORIDE CAPSULES USP [dailymed.nlm.nih.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. researchgate.net [researchgate.net]
- 4. This compound hydrochloride | Voltage-gated Sodium Channels | Tocris Bioscience [tocris.com]
- 5. This compound Hydrochloride | C11H18ClNO | CID 21467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Extemporaneous formulation and stability testing of this compound hydrochloride solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation and characterization of a degradation product of this compound hydrochloride using FT-IR, LC-MS and NMR: method development and validation of stability indicating RP-HPLC method for quantification of characterized impurity | Semantic Scholar [semanticscholar.org]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. resolvemass.ca [resolvemass.ca]
The Discovery and Synthesis of Mexiletine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mexiletine hydrochloride, a Class IB antiarrhythmic agent, has been a noteworthy therapeutic option for the management of ventricular arrhythmias for several decades. Structurally similar to lidocaine, its oral activity has made it a valuable tool in the long-term treatment of patients with life-threatening ventricular tachyarrhythmias. This technical guide provides an in-depth exploration of the discovery, synthesis, mechanism of action, and key experimental data related to this compound hydrochloride. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.
Discovery and Development
This compound was developed as an orally active analogue of lidocaine. The goal was to create a compound with similar electrophysiological properties to lidocaine but with improved oral bioavailability, making it suitable for chronic therapy. Early experimental studies demonstrated its efficacy in suppressing induced ventricular arrhythmias in various animal models, including those induced by glycoside toxicity and coronary artery ligation.[1] These initial findings paved the way for clinical trials that established its role in treating ventricular arrhythmias in humans.
Mechanism of Action: A Sodium Channel Blocker
This compound hydrochloride exerts its antiarrhythmic effect by blocking the fast inward sodium current (INa) in cardiac cells.[2] This action reduces the maximum rate of depolarization of the action potential (Phase 0), thereby decreasing myocardial excitability and slowing conduction velocity, particularly in ischemic or depolarized tissues. As a Class IB agent, it has a rapid association and dissociation from the sodium channel, which results in a more pronounced effect at higher heart rates (use-dependence).[3]
The blockade of sodium channels by this compound alters the late sodium influx during phase 2 of the cardiac action potential, which leads to a shortening of the action potential duration.[2] Consequently, the effective refractory period is also shortened, but the ratio of the effective refractory period to the action potential duration is prolonged.[2]
Signaling Pathway of this compound Action
Chemical Synthesis of this compound Hydrochloride
Several synthetic routes for this compound hydrochloride have been developed. A common approach involves the reaction of 2,6-dimethylphenol with a suitable propylene oxide derivative, followed by amination and salt formation.
Synthesis Workflow Example
References
An In-depth Technical Guide to Early-Stage Research on Mexiletine for Neuropathic Pain
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuropathic pain, a chronic condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge. Existing treatments often provide only modest relief for a subset of patients. Mexiletine, a Class IB antiarrhythmic agent and an orally active analogue of lidocaine, has been investigated as a repurposed therapeutic for neuropathic pain due to its mechanism as a voltage-gated sodium channel (VGSC) blocker.[1][2] This document provides a technical overview of the foundational, early-stage preclinical and clinical research into this compound's efficacy and mechanism of action in neuropathic pain models. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support ongoing research and development in this area.
Core Mechanism of Action: Sodium Channel Blockade
The analgesic effect of this compound in neuropathic states is primarily attributed to its blockade of voltage-gated sodium channels.[2]
-
Pathophysiology of Neuropathic Pain: Following peripheral nerve injury, there is a significant upregulation and redistribution of VGSCs, particularly the tetrodotoxin-sensitive (TTX-S) Nav1.7 subtype, in nociceptive neurons.[3] This alteration leads to lower firing thresholds, spontaneous ectopic discharges, and an overall state of neuronal hyperexcitability, which manifests as hallmark neuropathic symptoms like allodynia and hyperalgesia.[3]
-
This compound's Role: this compound preferentially binds to and stabilizes the inactivated state of these sodium channels. This "use-dependent" blockade is more pronounced in rapidly firing, depolarized neurons—such as those found at the site of nerve injury—than in normally polarized, resting neurons.[4] By inhibiting the persistent inward sodium current, this compound suppresses ectopic action potential generation and propagation, thereby dampening the transmission of pain signals from the periphery to the central nervous system.[1][5]
Signaling Pathway Diagram
Preclinical Research and Findings
Animal models are crucial for elucidating the efficacy and mechanisms of potential analgesics. This compound has been evaluated in various rodent models of chemotherapy-induced and trauma-induced neuropathic pain.
Quantitative Data from Preclinical Studies
| Model Type | Species | This compound Dose | Key Efficacy Finding | Reference |
| Chemotherapy-Induced | ||||
| Oxaliplatin Neuropathy | Rat | 10, 30, 100 mg/kg (p.o.) | 100 mg/kg completely reversed mechanical allodynia and cold hyperalgesia. | [6] |
| Vincristine Neuropathy | Mouse | 3, 10, 30 mg/kg (i.p.) | Dose-dependently increased tail-flick latency (reduced thermal hyperalgesia). | [1] |
| Paclitaxel Neuropathy | Rat | Not specified | Produced consistent, significant acute analgesia (anti-allodynic effects). | [7] |
| Thermally-Induced Pain | ||||
| Tail Flick Analgesiometer | Rat | 15, 30, 45 mg/kg | Demonstrated dose-dependent analgesic activity comparable to ibuprofen at higher doses. | [8] |
Preclinical Pharmacokinetic Profile (Rat)
| Parameter | Value | Description | Reference |
| Bioavailability | ~90% (Oral) | High absorption from the gastrointestinal tract. | [9][10] |
| Volume of Distribution (Vd) | 5 - 9 L/kg | Wide distribution throughout the body. | [11] |
| Plasma Protein Binding | 50 - 60% | Moderate binding to plasma proteins. | [9][10] |
| Elimination Half-life (t½) | ~10-12 hours (Human data) | Slow elimination, primarily via hepatic metabolism. | [9][11] |
| Metabolism | Hepatic (CYP2D6, CYP1A2) | Metabolized into pharmacologically inactive metabolites. | [9][11] |
Key Experimental Protocols
Reproducibility in preclinical pain research relies on standardized methodologies. The following are detailed protocols for common behavioral assays used in this compound studies.
Protocol: Assessment of Mechanical Allodynia (Von Frey Test)
This procedure measures the paw withdrawal threshold in response to a non-noxious mechanical stimulus.
-
Acclimation: Place the animal (rat or mouse) in an enclosure with a wire mesh floor and allow it to acclimate for at least 20-30 minutes before testing begins. The environment must be quiet to minimize stress.
-
Filament Selection: A series of calibrated von Frey filaments (logarithmically incremental in stiffness) are used. For the "up-down method," begin with a filament near the expected 50% withdrawal threshold (e.g., 2.0 g for naive rats).
-
Stimulus Application: Apply the filament perpendicularly to the mid-plantar surface of the hind paw until it just buckles. Hold for 3-5 seconds. A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Threshold Determination (Up-Down Method):
-
If a positive response occurs, the next filament tested is one step weaker.
-
If no response occurs, the next filament tested is one step stronger.
-
The test continues in this pattern until a sequence of opposing responses is observed or for a set number of applications after the first response change.
-
-
Calculation: The 50% withdrawal threshold is calculated from the pattern of positive and negative responses using a statistical formula (e.g., Dixon's method). This value represents the force in grams at which the animal has a 50% probability of withdrawing its paw.
Protocol: Assessment of Thermal Hyperalgesia (Tail-Flick Test)
This test measures the latency of a reflexive withdrawal of the tail from a noxious thermal stimulus.
-
Habituation: Gently restrain the animal, often in a specialized device that leaves the tail exposed. Allow the animal to habituate for several minutes.
-
Stimulus Application: A focused, high-intensity light beam is directed onto the ventral surface of the distal portion of the tail. A timer starts simultaneously with the heat source activation.
-
Latency Measurement: The timer is stopped the instant the animal flicks its tail away from the heat beam. This time is the tail-flick latency (TFL).
-
Cut-off Time: A maximum cut-off time (typically 10-15 seconds) must be established to prevent tissue damage. If the animal does not respond by the cut-off time, the heat source is removed, and the maximum time is recorded.
-
Data Collection: Several trials (3-5) are typically performed with an inter-trial interval of at least 5 minutes to avoid sensitization. The average of the latencies is used for data analysis. An increase in TFL following drug administration indicates an analgesic effect.[12][13]
Preclinical Experimental Workflow Diagram
Early-Stage Clinical Research
While extensive, large-scale trials are limited, early-phase clinical studies have provided valuable insights into this compound's potential and limitations in human patients with neuropathic pain.
Quantitative Data from Early-Stage Clinical Trials
| Study Population | N | Dosing Regimen | Key Efficacy Finding | Therapeutic Plasma Level | Reference |
| Painful Diabetic Neuropathy | 16 | 10 mg/kg/day | Significant improvement on a five-item clinical symptom scale vs. placebo. | Not Reported | [14] |
| Painful Diabetic Neuropathy | 95 | Titrated up to 675 mg/day | No overall reduction in VAS pain scores, but significant improvement in subgroups with "stabbing" or "burning" pain. | Not Reported | [13][15] |
| Peripheral Nerve Injury | 11 | Titrated up to 750 mg/day | Median pain score (0-10 scale) reduced from 7 (baseline/placebo) to 4. | Not Reported | [6] |
| Neuropathic Pain with Allodynia | 20 | Titrated up to 900 mg/day | Minimal effect on overall pain; significant effect only on stroking-induced pain. | 0.54 µg/mL (peak) | [2] |
| General Neuropathic Pain | N/A | Standard Dosing | Therapeutic response generally requires plasma levels of at least 0.5 mcg/mL. CNS side effects increase above 2.0 mcg/mL. | 0.5 - 2.0 mcg/mL | [9] |
Conclusion and Future Directions
Early-stage research demonstrates that this compound has a clear mechanism of action relevant to the pathophysiology of neuropathic pain. Preclinical studies consistently show dose-dependent analgesic effects in various rodent models. However, clinical trial results have been more modest and sometimes inconsistent, suggesting that while this compound is effective, its benefits may be limited to specific patient subgroups or pain phenotypes (e.g., those with prominent burning or stabbing sensations).[13] The primary limitations to its broader use are a narrow therapeutic window and a significant side-effect profile, including gastrointestinal and central nervous system disturbances.[2][15]
Future research should focus on:
-
Patient Stratification: Identifying biomarkers or clinical phenotypes that predict a positive response to this compound.
-
Analogue Development: Designing novel VGSC blockers with higher selectivity for Nav1.7 and other pain-relevant isoforms to improve the therapeutic window and reduce off-target side effects.[16]
-
Combination Therapies: Investigating the synergistic potential of this compound with other classes of analgesics to enhance efficacy at lower, more tolerable doses.
References
- 1. This compound as a Treatment for Neuropathic Pain | PainScale [painscale.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Voltage gated sodium channels as therapeutic targets for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-responsive erythromelalgia due to a new Na(v)1.7 mutation showing use-dependent current fall-off - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound suppresses nodal persistent sodium currents in sensory axons of patients with neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The use of oral this compound for the treatment of pain after peripheral nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. painphysicianjournal.com [painphysicianjournal.com]
- 8. tandfonline.com [tandfonline.com]
- 9. drugs.com [drugs.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tail flick test - Wikipedia [en.wikipedia.org]
- 13. Tail-flick test [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Preliminary Studies of Mexiletine in Myotonic Disorders: A Technical Guide
This technical guide provides an in-depth analysis of preliminary clinical studies investigating the use of mexiletine for the symptomatic treatment of myotonic disorders, including Myotonic Dystrophy Type 1 (DM1) and Non-Dystrophic Myotonias (NDM). It is intended for researchers, scientists, and drug development professionals, offering a detailed summary of clinical efficacy, safety data, experimental protocols, and the underlying mechanism of action.
Core Mechanism of Action
Myotonic disorders are characterized by myotonia, a state of muscle hyperexcitability causing delayed relaxation after voluntary contraction.[1] This phenomenon often results from mutations in genes encoding skeletal muscle ion channels, such as the chloride channel (in DM1 and some NDM) or the sodium channel (in some NDM).[2][3] These mutations can lead to an abnormally persistent inward sodium current, resulting in repetitive firing of muscle fibers.[1]
This compound, a Class Ib antiarrhythmic agent, functions as a use-dependent blocker of voltage-gated sodium channels (NaV1.4) in skeletal muscle.[3][4] By binding to and stabilizing the inactivated state of these channels, this compound inhibits the excessive inward sodium current required for impulse initiation and conduction.[5][6] This action reduces the repetitive electrical discharges in muscle fibers, thereby alleviating the symptoms of myotonia.[1] In disorders where the primary defect is in chloride channels, such as DM1, this compound is thought to provide a beneficial effect by blocking normal sodium channels, which decreases overall muscle membrane excitability.[1]
References
- 1. This compound is an effective antimyotonia treatment in myotonic dystrophy type 1[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for Myotonia: A New Use for an Old Heart Drug? | Myotonic Dystrophy Foundation [myotonic.org]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Frontiers | Dual Action of this compound and Its Pyrroline Derivatives as Skeletal Muscle Sodium Channel Blockers and Anti-oxidant Compounds: Toward Novel Therapeutic Potential [frontiersin.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols: Characterizing Mexiletine's Interaction with Voltage-Gated Sodium Channels in HEK293 Cells using Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for investigating the pharmacological effects of mexiletine on voltage-gated sodium channels (VGSCs) expressed in Human Embryonic Kidney 293 (HEK293) cells using the whole-cell patch clamp technique. This compound is a Class IB antiarrhythmic agent that exerts its therapeutic effects by blocking sodium channels.[1] Understanding its interaction with specific sodium channel isoforms is crucial for drug development and for elucidating the mechanisms of both its therapeutic efficacy and potential side effects. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for cell preparation, electrophysiological recording, and data analysis to characterize the tonic and use-dependent block of sodium channels by this compound, as well as its effects on channel gating kinetics.
Introduction
Voltage-gated sodium channels are integral membrane proteins responsible for the initiation and propagation of action potentials in excitable cells. Dysregulation of these channels is implicated in a variety of channelopathies, including cardiac arrhythmias, epilepsy, and chronic pain. HEK293 cells are a widely used expression system for studying the function of specific ion channel isoforms in a controlled environment, as they have a low endogenous expression of most ion channels.[2]
This compound is a use-dependent sodium channel blocker, meaning its blocking efficacy increases with the frequency of channel activation.[3] It preferentially binds to the inactivated state of the sodium channel, thereby stabilizing this non-conducting conformation and reducing the availability of channels to open upon depolarization.[1] This application note provides a comprehensive guide for researchers to quantitatively assess these properties of this compound on a desired sodium channel isoform expressed in HEK293 cells.
Signaling Pathway of this compound Action
This compound directly interacts with the voltage-gated sodium channel pore. Its primary mechanism of action involves binding to the channel in its inactivated state, which is populated during and following membrane depolarization. This binding event stabilizes the inactivated state, shifting the equilibrium away from the resting, activatable state. The result is a reduction in the number of available sodium channels that can open in response to a subsequent stimulus, leading to a decrease in the peak sodium current.
Figure 1: Mechanism of this compound Action on Sodium Channels.
Experimental Protocols
Cell Culture and Transfection
HEK293 cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a 5% CO2 incubator. For transient transfection, cells are plated onto glass coverslips in 35 mm dishes. Once the cells reach 70-80% confluency, they are transfected with the cDNA encoding the desired human sodium channel α-subunit (e.g., NaV1.5) and a β1-subunit using a suitable transfection reagent. A reporter gene, such as Green Fluorescent Protein (GFP), should be co-transfected to allow for easy identification of successfully transfected cells. Electrophysiological recordings are typically performed 24-48 hours post-transfection.
Solutions and Reagents
| Solution Type | Composition (in mM) |
| External (Bath) Solution | 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 5 Dextrose, 10 HEPES. Adjust pH to 7.4 with NaOH. |
| Internal (Pipette) Solution | 135 CsF, 5 NaCl, 2 MgCl₂, 5 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. |
| This compound Stock Solution | 100 mM this compound hydrochloride in DMSO. Store at -20°C. |
Note: Cesium Fluoride (CsF) in the internal solution helps to block potassium channels, thus isolating the sodium currents.
Whole-Cell Patch Clamp Recordings
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Cell Identification: Place a coverslip with transfected cells in the recording chamber on the microscope stage and perfuse with the external solution. Identify GFP-positive cells for recording.
-
Giga-seal Formation: Approach a selected cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.
-
Series Resistance Compensation: Compensate for 70-80% of the series resistance to minimize voltage errors.
-
Data Acquisition: Record sodium currents using a patch clamp amplifier and appropriate data acquisition software. Filter the currents at 5 kHz and sample at 20-50 kHz. The holding potential should be set to a level where most channels are in the resting state, typically -120 mV to -140 mV.
Voltage Clamp Protocols
The following voltage protocols are designed to assess the different aspects of this compound's interaction with the sodium channels.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. Frontiers | Gating Properties of Mutant Sodium Channels and Responses to Sodium Current Inhibitors Predict this compound-Sensitive Mutations of Long QT Syndrome 3 [frontiersin.org]
- 3. Use-dependent block of Na+ currents by this compound at the single channel level in guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Mexiletine in Human Plasma by High-Performance Liquid Chromatography (HPLC)
This application note describes a sensitive and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of mexiletine in human plasma. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and clinical research.
Introduction
This compound is a Class IB antiarrhythmic agent used in the management of ventricular arrhythmias.[1] Accurate and precise measurement of its plasma concentration is crucial for optimizing therapeutic outcomes and minimizing dose-related side effects. This document provides a detailed protocol for the quantification of this compound in plasma using HPLC with UV detection, including sample preparation, chromatographic conditions, and method validation parameters.
Principle
The method involves the extraction of this compound and an internal standard (IS) from plasma, followed by chromatographic separation on a C18 column. Detection is achieved by monitoring the UV absorbance at a specified wavelength. For enhanced sensitivity, a pre-column derivatization step can be employed.[2][3]
Data Summary
The following tables summarize the key quantitative data for this HPLC method, compiled from various validated procedures.
Table 1: Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 |
| HPLC System | Agilent 1260 Infinity II or equivalent | Shimadzu LC-20AD or equivalent |
| Column | Phenomenex-C18 (150 x 4.6 mm, 5 µm)[2] | C18 Microsorb (150 x 4 mm)[1] |
| Mobile Phase | Acetonitrile:Water (80:20, v/v)[2] | Methanol:0.053 M Sodium Acetate Buffer, pH 4.8 (50:50, v/v)[1][4] |
| Flow Rate | 1.0 mL/min[2] | 1.0 mL/min[1][4] |
| Injection Volume | 20 µL | 20 µL[1] |
| Column Temperature | Ambient | Ambient |
| Detection Wavelength | 458 nm (with NBD-Cl derivatization)[2][3] | 254 nm[1] |
| Internal Standard | Metoprolol | Thiamine Hydrochloride[1][4] |
| Run Time | < 6 minutes[2][3] | ~10 minutes |
Table 2: Method Validation Parameters
| Parameter | Result (Condition 1) | Result (Condition 2) |
| Linearity Range | 0.2 - 2.0 µg/mL (in plasma)[2] | 1.5 - 10.5 mg/mL (for drug substance)[1] |
| Correlation Coefficient (r²) | > 0.9998[2] | > 0.999[5] |
| Limit of Detection (LOD) | 0.1 µg/mL (in plasma)[2] | 0.02 µg[4] |
| Limit of Quantification (LOQ) | 0.2 µg/mL (approximated from linearity) | 0.06 µg[4] |
| Intra-day Precision (%RSD) | 0.31 - 2.50%[2] | 0.81%[4] |
| Inter-day Precision (%RSD) | 0.31 - 2.50%[2] | 1.47%[4] |
| Accuracy (Recovery) | Not explicitly stated, but method shown to be accurate[2] | 100.08%[3] |
| Stability | Stable for at least 99 days at -20°C | Stable under stressed pH conditions[4] |
Experimental Protocols
Materials and Reagents
-
This compound Hydrochloride reference standard
-
HPLC-grade Acetonitrile
-
HPLC-grade Methanol
-
HPLC-grade Water
-
Sodium Hydroxide
-
Hydrochloric Acid
-
Heptane
-
Sodium Acetate
-
Acetic Acid
-
Human Plasma (drug-free)
-
Solid-Phase Extraction (SPE) Cartridges (C18)
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound hydrochloride reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations covering the desired analytical range (e.g., 0.2, 0.5, 1.0, 1.5, 2.0 µg/mL).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the internal standard and dissolve in 10 mL of methanol.
-
Internal Standard Working Solution (10 µg/mL): Dilute the IS stock solution with the mobile phase.
-
Calibration Standards and QC Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to prepare calibration standards and quality control samples at low, medium, and high concentrations.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 1 mL of plasma sample, calibration standard, or QC sample into a glass test tube.
-
Add 100 µL of the internal standard working solution.
-
Alkalinize the sample by adding 100 µL of 1 M Sodium Hydroxide.
-
Add 5 mL of heptane as the extraction solvent.[6]
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.[6]
-
Inject 20 µL into the HPLC system.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition the SPE Cartridge: Sequentially pass 1 mL of methanol and 1 mL of water through a C18 SPE cartridge.
-
Load Sample: Mix 1 mL of plasma with 100 µL of the internal standard working solution. Load the mixture onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elute: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in 200 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
HPLC Analysis
-
Set up the HPLC system according to the parameters in Table 1.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared samples, calibration standards, and QC samples.
-
Record the chromatograms and integrate the peak areas for this compound and the internal standard.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentration of this compound in the plasma samples and QC samples from the calibration curve.
Visualizations
Caption: Experimental workflow for the quantification of this compound in plasma.
Caption: Principle of reversed-phase HPLC separation for this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Development of an HPLC method for the determination of this compound in human plasma and urine by solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound in plasma by high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Mexiletine's Analgesic Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of common animal models and experimental protocols used to evaluate the analgesic properties of mexiletine, a voltage-gated sodium channel blocker. The information is intended to guide researchers in designing and executing preclinical studies to investigate the efficacy of this compound and related compounds in various pain modalities.
Application Notes
This compound, structurally similar to lidocaine, exerts its analgesic effects primarily by blocking voltage-gated sodium channels (VGSCs) in neuronal membranes.[1][2][3] This action inhibits the initiation and propagation of action potentials in nociceptive pathways, thereby reducing the sensation of pain. Several subtypes of VGSCs, including NaV1.7, NaV1.8, and NaV1.9, are preferentially expressed in sensory neurons and are crucial for pain signaling.[4][5][6][7] In pathological pain states, such as neuropathic pain, the expression and function of these channels are often altered, leading to neuronal hyperexcitability. This compound's ability to block these channels makes it a valuable tool for studying and potentially treating chronic pain conditions.
A variety of animal models are employed to assess the analgesic effects of this compound, broadly categorized into models of acute nociceptive pain and chronic neuropathic pain.
-
Acute Nociceptive Pain Models: These models, such as the tail-flick and hot plate tests, are used to evaluate the efficacy of analgesics against thermally induced pain. They are useful for determining the dose-dependent and time-course effects of a compound.
-
Neuropathic Pain Models: To mimic chronic pain conditions resulting from nerve damage, models like the Chronic Constriction Injury (CCI) and Spared Nerve Injury (SNI) are utilized. These models induce long-lasting allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain response), which can be measured over time to assess the therapeutic potential of compounds like this compound.
-
Inflammatory Pain Models: The formalin test is a model of tonic pain that has both an acute and a chronic inflammatory phase, allowing for the evaluation of a compound's effects on both immediate nociception and subsequent inflammation-induced pain sensitization.
The choice of animal model depends on the specific research question and the type of pain being investigated. The following protocols provide detailed methodologies for some of the most commonly used models in the study of this compound's analgesic effects.
Data Presentation
Table 1: Analgesic Effect of this compound in the Rat Tail-Flick Test
| Treatment Group | Dose (mg/kg, p.o.) | Mean Reaction Time (seconds) ± SEM |
| 30 min | ||
| Control (Normal Saline) | - | 3.17 ± 0.17 |
| Ibuprofen (Standard) | 10 | 5.83 ± 0.31 |
| This compound | 15 | 4.17 ± 0.17 |
| This compound | 30 | 4.83 ± 0.31 |
| This compound | 45 | 5.17 ± 0.31 |
| p < 0.05 compared to the standard group. Data extracted from a study in male Wistar rats.[1][2][3] At higher doses (30 mg/kg and 45 mg/kg), the analgesic activity of this compound was not significantly different from ibuprofen.[1][2][3] |
Table 2: Effect of this compound on Neuropathic Pain in the Rat Chronic Constriction Injury (CCI) Model
| Treatment Group | Dose (mg/kg, s.c.) | Effect on Allodynia and Hyperalgesia |
| This compound | 10 | Significant inhibition of static and dynamic allodynia |
| This compound | 30 | Significant and dose-dependent inhibition of static and dynamic allodynia |
| Data from a study in a rat model of neuropathic pain induced by CCI of the sciatic nerve, with measurements taken on day 14 post-surgery.[4][8] |
Table 3: Efficacy of this compound in Various Neuropathic Pain Models
| Animal Model | This compound Dose | Outcome |
| Spared Nerve Injury (SNI) | 37.5 mg/kg, i.p. | Relieved cold allodynia and mechanical hyperalgesia, with the most pronounced and lasting effect on mechanical allodynia.[9] |
| Formalin Test | 30 mg/kg, i.p. | Significantly reduced the duration of the formalin-induced nociceptive response in both non-diabetic and diabetic mice.[10] |
| Chronic Constriction Injury (CCI) | 5 or 15 mg/kg, i.v. | Significantly suppressed spontaneous ectopic firing frequency in injured nerves.[11] |
Experimental Protocols
Tail-Flick Test for Thermal Pain
Objective: To assess the central analgesic activity of this compound against a thermal stimulus.
Materials:
-
Male Wistar rats (200-250 g)
-
Tail-flick analgesiometer
-
This compound
-
Vehicle (e.g., normal saline)
-
Standard analgesic (e.g., Ibuprofen)
-
Oral gavage needles
Procedure:
-
Acclimatization: Acclimate the rats to the experimental room and handling for at least 3 days prior to the experiment.
-
Grouping: Randomly divide the animals into experimental groups (e.g., vehicle control, standard drug, and different doses of this compound).
-
Baseline Measurement: Gently restrain each rat and place its tail on the radiant heat source of the analgesiometer. The time taken for the rat to flick its tail is recorded as the baseline reaction time. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.
-
Drug Administration: Administer this compound, vehicle, or the standard drug orally via gavage.
-
Post-treatment Measurement: At predetermined time intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration, measure the tail-flick latency again.
-
Data Analysis: Calculate the percentage of Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100. Compare the mean %MPE between groups using appropriate statistical tests.
Hot Plate Test for Thermal Pain
Objective: To evaluate the supraspinally mediated analgesic activity of this compound.
Materials:
-
Male Sprague-Dawley rats (180-220 g)
-
Hot plate apparatus
-
This compound
-
Vehicle
-
Standard analgesic (e.g., Morphine)
-
Subcutaneous or intraperitoneal injection supplies
Procedure:
-
Acclimatization: Acclimate the rats to the testing environment.
-
Apparatus Setup: Set the temperature of the hot plate to a constant temperature (e.g., 55 ± 0.5°C).
-
Baseline Measurement: Place each rat on the hot plate and record the time until it exhibits a nociceptive response, such as licking its hind paw or jumping. A cut-off time (e.g., 30-45 seconds) must be established.
-
Drug Administration: Administer this compound, vehicle, or the standard drug via the desired route (e.g., subcutaneous or intraperitoneal injection).
-
Post-treatment Measurement: At specific time points after drug administration, repeat the hot plate test and record the latency to response.
-
Data Analysis: Analyze the data similarly to the tail-flick test, calculating the %MPE and performing statistical comparisons between groups.
Formalin Test for Inflammatory Pain
Objective: To assess the effect of this compound on both acute and tonic inflammatory pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Formalin solution (e.g., 5% in saline)
-
Observation chamber with a mirror for clear viewing
-
This compound
-
Vehicle
-
Injection supplies
Procedure:
-
Acclimatization: Allow rats to acclimate to the observation chamber for at least 30 minutes before the test.
-
Drug Pre-treatment: Administer this compound or vehicle at a predetermined time before the formalin injection.
-
Formalin Injection: Inject a small volume (e.g., 50 µL) of formalin solution subcutaneously into the plantar surface of one hind paw.
-
Behavioral Observation: Immediately after the injection, place the rat back into the observation chamber and record the total time spent licking or biting the injected paw for a set duration (e.g., 60 minutes). The observation period is typically divided into two phases:
-
Phase 1 (Early Phase): 0-5 minutes post-injection (neurogenic pain).
-
Phase 2 (Late Phase): 15-60 minutes post-injection (inflammatory pain).
-
-
Data Analysis: Compare the total time spent licking/biting in each phase between the different treatment groups.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
Objective: To evaluate the efficacy of this compound in alleviating mechanical allodynia and thermal hyperalgesia in a model of peripheral nerve injury.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Surgical instruments
-
Chromic gut sutures (e.g., 4-0)
-
Anesthetics (e.g., isoflurane)
-
Von Frey filaments for assessing mechanical allodynia
-
Plantar test apparatus for assessing thermal hyperalgesia
-
This compound
-
Vehicle
Procedure:
-
Surgical Procedure:
-
Anesthetize the rat.
-
Make an incision on the lateral side of the thigh to expose the sciatic nerve.
-
Loosely tie four ligatures with chromic gut sutures around the sciatic nerve with about 1 mm spacing between them. The ligatures should be tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for a set period (e.g., 7-14 days) for the neuropathic pain to develop.
-
-
Baseline Behavioral Testing: Before starting the treatment, assess the baseline mechanical withdrawal threshold using von Frey filaments and thermal withdrawal latency using the plantar test on both the ipsilateral (injured) and contralateral (uninjured) paws.
-
Drug Administration: Administer this compound or vehicle daily for a specified duration.
-
Post-treatment Behavioral Testing: At regular intervals during the treatment period, repeat the assessment of mechanical and thermal sensitivity.
-
Data Analysis: Compare the paw withdrawal thresholds (in grams) and latencies (in seconds) between the treatment groups over time.
Spared Nerve Injury (SNI) Model of Neuropathic Pain
Objective: To assess the effect of this compound on neuropathic pain in a model with a high degree of reproducibility.
Materials:
-
Male Wistar rats (200-250 g)
-
Surgical instruments
-
Sutures
-
Anesthetics
-
Von Frey filaments
-
This compound
-
Vehicle
Procedure:
-
Surgical Procedure:
-
Anesthetize the rat.
-
Expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.
-
Close the wound in layers.
-
Allow for a recovery period (e.g., 7 days) for the development of neuropathic pain behaviors.
-
-
Behavioral Testing:
-
Assess mechanical allodynia by applying von Frey filaments to the lateral plantar surface of the ipsilateral hind paw (the territory of the intact sural nerve).
-
Determine the paw withdrawal threshold.
-
-
Drug Treatment and Analysis: Follow the same procedure for drug administration and data analysis as described for the CCI model.
Mandatory Visualization
Caption: this compound's inhibitory action on voltage-gated sodium channels.
Caption: Workflow for assessing this compound in neuropathic pain models.
References
- 1. ijbcp.com [ijbcp.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. The roles of sodium channels in nociception: implications for mechanisms of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Voltage-gated sodium channels and pain pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Voltage-Gated Sodium Channels in Pain Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound on dynamic allodynia induced by chronic constriction injury of the sciatic nerve in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological characterisation of the spared nerve injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound on formalin-induced nociceptive responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of sodium channel blocker (this compound) on pathological ectopic firing pattern in a rat chronic constriction nerve injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mexiletine Cytotoxicity Screening in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mexiletine is a Class IB antiarrhythmic agent, structurally similar to lidocaine, used in the management of ventricular arrhythmias.[1][2] Its primary mechanism of action involves blocking the inward sodium current in cardiac cells, thereby reducing the rate of rise of the action potential.[2][3] While effective, this compound can exhibit dose-dependent toxicity, with adverse effects observed in cardiovascular, central nervous, and gastrointestinal systems.[3] Therefore, robust and reliable in vitro methods for screening this compound's cytotoxicity are crucial in drug development and preclinical safety assessment.
These application notes provide detailed protocols for assessing this compound-induced cytotoxicity using common cell culture-based assays: the MTT assay for cell viability, the LDH assay for membrane integrity, and the Annexin V/PI assay for apoptosis detection.
Recommended Cell Lines
The choice of cell line is critical for obtaining relevant cytotoxicity data. Given this compound's primary target is cardiac tissue, human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are a highly relevant model.[4][5] These cells express cardiac-specific ion channels and exhibit electrophysiological properties similar to human cardiomyocytes.[4][5] Alternatively, other well-characterized cell lines such as human embryonic kidney cells (HEK293) or cancer cell lines could be used for initial screening, but results should be interpreted with caution regarding their translation to cardiotoxicity.
Data Presentation: Clinically Relevant Concentrations of this compound
While specific IC50 values from in vitro cytotoxicity assays are not extensively published, understanding the therapeutic and toxic concentrations in humans is essential for designing relevant screening experiments. The following table summarizes these clinically observed concentrations.
| Parameter | Concentration (mcg/mL) | Molar Concentration (µM) | Notes |
| Therapeutic Serum Concentration | 0.5 - 2.0[6][7] | ~2.3 - 9.2 | Trough values, collected just before the next dose.[6] |
| Toxic Serum Concentration | > 2.0[6][7] | > 9.2 | Associated with symptoms like nausea, hypotension, and seizures.[6][7] |
Conversion to µM is approximated using a molecular weight of 215.72 g/mol for this compound hydrochloride.
This data suggests that in vitro cytotoxicity screening should cover a concentration range that includes and exceeds these therapeutic and toxic levels to determine a potential safety margin.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[8][9] The amount of formazan produced is proportional to the number of viable cells.[8][9]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere and proliferate for 24 hours in a humidified incubator at 37°C with 5% CO₂.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in a suitable solvent (e.g., sterile water or PBS) and further dilute in cell culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of this compound. Include vehicle-treated and untreated controls. Incubate for a defined period (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: After the incubation period, add 10-50 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[9]
-
Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: The LDH assay is a colorimetric method used to quantify cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.[11] The released LDH catalyzes the conversion of a substrate into a colored product, the amount of which is proportional to the number of lysed cells.[11]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Supernatant Transfer: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new, clean 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended). Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Controls:
-
Spontaneous LDH release: Supernatant from untreated cells.
-
Maximum LDH release: Supernatant from cells treated with a lysis buffer (e.g., Triton X-100) to induce 100% cell death.
-
Background control: Culture medium without cells.
-
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
Annexin V/Propidium Iodide (PI) Apoptosis Assay
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[12][13] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter and stain the nucleus of late apoptotic and necrotic cells.[12][13]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a suitable culture vessel (e.g., 6-well plate) and treat with various concentrations of this compound as described previously.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA. Centrifuge the cell suspension to obtain a cell pellet.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[13]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.[14]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14]
-
Analysis: Immediately analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI- : Viable cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound cytotoxicity screening.
Caption: Principle of the Annexin V/PI apoptosis assay.
Caption: Simplified signaling pathway of this compound-induced cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An in silico–in vitro pipeline for drug cardiotoxicity screening identifies ionic pro‐arrhythmia mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human induced pluripotent stem cell-cardiomyocytes for cardiotoxicity assessment: a comparative study of arrhythmia-inducing drugs with multi-electrode array analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. mayocliniclabs.com [mayocliniclabs.com]
- 7. mayocliniclabs.com [mayocliniclabs.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. google.com [google.com]
Application Note: In Vitro Electrophysiological Characterization of Mexiletine
Audience: Researchers, scientists, and drug development professionals.
Introduction Mexiletine is a Class Ib antiarrhythmic agent, structurally similar to lidocaine, used in the treatment of ventricular arrhythmias.[1][2] Its primary mechanism of action is the blockade of voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials in excitable cells like cardiomyocytes and neurons.[3][4] this compound exhibits state-dependent binding, showing a higher affinity for open and inactivated sodium channels than for channels in the resting state.[3][5][6] This property makes it particularly effective at suppressing rapid or abnormal heart rhythms. This application note provides detailed protocols for characterizing the effects of this compound on voltage-gated sodium channels using in vitro electrophysiology.
Mechanism of Action of this compound this compound inhibits the inward sodium current during Phase 0 of the action potential.[1][2] By binding preferentially to the inactivated state of the sodium channel, it stabilizes this non-conducting conformation, thereby reducing the number of available channels that can open upon depolarization.[3] This leads to a decrease in the maximum upstroke velocity (Vmax) of the action potential and a shortening of the action potential duration (APD), key characteristics of Class Ib antiarrhythmics.[1][2]
References
- 1. drugs.com [drugs.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in the treatment of arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound block of wild-type and inactivation-deficient human skeletal muscle hNav1.4 Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Solid-Phase Extraction of Mexiletine from Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the solid-phase extraction (SPE) of mexiletine from biological matrices, specifically plasma, serum, and urine. The methodologies outlined are based on established and validated analytical techniques to ensure reliable and reproducible quantification of this compound for pharmacokinetic studies, therapeutic drug monitoring, and other research applications.
Introduction
This compound is a Class IB antiarrhythmic agent used in the treatment of ventricular arrhythmias. Accurate determination of its concentration in biological fluids is crucial for optimizing therapeutic dosage and minimizing the risk of toxicity, which can occur at plasma levels exceeding 2.0 µg/mL.[1] Solid-phase extraction is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction by providing cleaner extracts, higher analyte recovery, and the potential for automation. This note details protocols for reversed-phase SPE using common sorbents like C8 and C18.
Quantitative Data Summary
The following tables summarize the performance characteristics of the described SPE methods for this compound analysis.
Table 1: Performance Data for this compound SPE from Serum/Plasma
| Parameter | C8 Sorbent (Empore SPEM) | C18 Sorbent (HPLC-UV) |
| Biological Matrix | Serum | Plasma |
| Linearity Range | 0.05 - 6.0 mg/L | 0.2 - 2.0 µg/mL |
| Recovery | > 90% | 97.12% ± 0.45% |
| Precision (CV%) | 2.3% - 3.0% (between-run) | 0.31% - 2.50% (intra- and inter-day) |
| Limit of Detection | Not specified | 0.1 µg/mL |
| Reference | [2] | [2][3][4] |
Table 2: Performance Data for this compound SPE from Urine
| Parameter | C18 Sorbent (HPLC-UV) |
| Biological Matrix | Urine |
| Linearity Range | 0.2 - 2.0 µg/mL |
| Recovery | 96.00% ± 0.45% |
| Precision (CV%) | 0.31% - 2.50% (intra- and inter-day) |
| Limit of Detection | 0.1 µg/mL |
| Reference | [2][3][4] |
Experimental Protocols
The following are detailed protocols for the solid-phase extraction of this compound from serum/plasma and urine.
Protocol 1: this compound Extraction from Serum using C8 SPE
This protocol is adapted from a method utilizing an octyl (C8) solid-phase extraction membrane.[2]
Materials:
-
Octyl (C8) SPE Cartridges or Membranes
-
Serum Sample
-
pH 4.5 Acetate Buffer
-
Methanol
-
Deionized Water
-
HPLC Mobile Phase (for elution)
-
SPE Vacuum Manifold
Procedure:
-
Sample Pre-treatment:
-
Take 0.5 mL of serum.
-
Adjust the pH to 4.5 with a suitable buffer (e.g., acetate buffer).
-
-
SPE Cartridge Conditioning:
-
Place the C8 SPE cartridges on the vacuum manifold.
-
Pass 3 mL of methanol through the cartridge.
-
Pass 3 mL of deionized water through the cartridge. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated serum sample (0.5 mL) onto the conditioned cartridge.
-
Apply a gentle vacuum to pass the sample through the sorbent at a flow rate of approximately 1-2 mL/minute.
-
-
Washing:
-
Wash the cartridge with a solution of methanol and water to remove proteins and other interferences.[2] A common starting point is 1 mL of 5-10% methanol in water.
-
-
Elution:
-
Elute the retained this compound from the cartridge with the HPLC mobile phase.[2] Typically, 1-2 mL of the mobile phase is sufficient. Collect the eluate in a clean collection tube.
-
-
Analysis:
-
The eluate can be directly injected into the HPLC system for analysis.
-
Protocol 2: this compound Extraction from Plasma or Urine using C18 SPE
This protocol is a generalized procedure based on a method developed for HPLC with pre-column derivatization and UV detection.[2][3][4]
Materials:
-
C18 SPE Cartridges
-
Plasma or Urine Sample
-
Methanol
-
Deionized Water
-
Ammoniated Methanol (e.g., 5% ammonium hydroxide in methanol) or other suitable basic elution solvent.
-
SPE Vacuum Manifold
Procedure:
-
Sample Pre-treatment:
-
For plasma, a protein precipitation step may be beneficial. Add an equal volume of acetonitrile or methanol, vortex, and centrifuge. Use the supernatant for loading.
-
For urine, centrifuge the sample to remove particulate matter. Dilute the urine sample (e.g., 1:1) with deionized water or a suitable buffer.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Pass 3 mL of methanol through the cartridge.
-
Pass 3 mL of deionized water through the cartridge. Ensure the sorbent bed does not go dry.
-
-
Sample Loading:
-
Load the pre-treated plasma supernatant or diluted urine onto the conditioned cartridge.
-
Apply a gentle vacuum to draw the sample through the sorbent at a flow rate of approximately 1-2 mL/minute.
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove salts and polar impurities.
-
Follow with a wash of 1 mL of a weak organic solvent mixture (e.g., 5% methanol in water) to remove less polar interferences.
-
-
Sorbent Drying:
-
Dry the SPE cartridge under full vacuum for 5-10 minutes to remove any residual aqueous wash solution.
-
-
Elution:
-
Elute this compound from the cartridge using 1-2 mL of a basic organic solvent, such as ammoniated methanol. Collect the eluate.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of the HPLC mobile phase before analysis.
-
Visualized Workflows
The following diagrams illustrate the logical flow of the solid-phase extraction protocols.
References
- 1. waters.com [waters.com]
- 2. Development of an HPLC method for the determination of this compound in human plasma and urine by solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of the Empore solid-phase extraction membrane to the isolation of drugs from blood: II. This compound and flecainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Mexiletine Studies Using the Langendorff Heart Perfusion Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Langendorff isolated heart perfusion system is a powerful ex vivo model for studying cardiac physiology and pharmacology in a controlled environment, free from systemic and neural influences. This document provides detailed application notes and protocols for utilizing the Langendorff model to investigate the cardiac effects of Mexiletine, a Class 1B antiarrhythmic agent. This compound's primary mechanism of action is the blockade of fast sodium channels (Nav1.5) in the cardiac myocytes, which is particularly effective in suppressing ventricular arrhythmias, especially in the context of myocardial ischemia.[1]
These guidelines will cover the assessment of this compound's impact on cardiac electrophysiology, hemodynamics, and its potential therapeutic effects in the setting of ischemia-reperfusion injury.
Data Presentation
The following tables summarize the expected quantitative effects of this compound on key cardiac parameters in a Langendorff-perfused rat heart model. The data is primarily based on studies investigating the effects of this compound at various concentrations.
Table 1: Electrophysiological Effects of this compound in the Isolated Perfused Rat Heart
| Parameter | Vehicle (Control) | This compound (0.1 µM) | This compound (0.5 µM) | This compound (1 µM) |
| Heart Rate (bpm) | No significant change | No significant change | No significant change | No significant change[2] |
| PR Interval (ms) | Baseline | No significant effect | No significant effect | Significant prolongation[2] |
| QRS Duration (ms) | Baseline | Not reported | Not reported | Not reported |
| QT Interval (ms) | Baseline | No significant effect | No significant effect | Significant prolongation[2] |
Table 2: Hemodynamic Effects of this compound in the Isolated Perfused Rat Heart
| Parameter | Vehicle (Control) | This compound (0.1 µM) | This compound (0.5 µM) | This compound (1 µM) |
| Coronary Flow (mL/min/g) | Baseline | No significant effect | No significant effect | No significant effect[2] |
| Left Ventricular Developed Pressure (LVDP) | Baseline | No detrimental effects reported[3] | No detrimental effects reported[3] | No detrimental effects reported[3] |
| dP/dt_max (mmHg/s) | Baseline | Not reported | Not reported | Not reported |
| dP/dt_min (mmHg/s) | Baseline | Not reported | Not reported | Not reported |
Table 3: Effects of this compound on Ischemia-Induced Ventricular Fibrillation (VF) in the Isolated Perfused Rat Heart
| Parameter | Vehicle (Control) | This compound (0.1 µM) | This compound (0.5 µM) | This compound (1 µM) |
| Incidence of VF (%) | High | No significant reduction | No significant reduction | Significant reduction to 0%[3] |
Experimental Protocols
Protocol 1: Assessment of Baseline Electrophysiological and Hemodynamic Effects of this compound
1. Animal Preparation and Heart Isolation:
-
Anesthetize a male Sprague-Dawley rat using an appropriate anesthetic agent (e.g., ketamine/xylazine intraperitoneal injection).[4]
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
2. Langendorff Perfusion Setup:
-
Mount the heart on a Langendorff apparatus by cannulating the aorta.
-
Initiate retrograde perfusion with Krebs-Henseleit buffer (composition in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, 25 NaHCO₃, 11 glucose) gassed with 95% O₂ / 5% CO₂ at 37°C and a constant pressure of 70-80 mmHg.[4]
-
Allow the heart to stabilize for a 20-30 minute period.
3. Data Acquisition:
-
Place ECG electrodes on the surface of the heart to record a pseudo-ECG.
-
Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure LVDP and dP/dt.
-
Monitor coronary flow using an inline flow probe or by collecting the coronary effluent.
4. This compound Administration:
-
Following the stabilization period, switch the perfusion to a buffer containing the desired concentration of this compound (e.g., 0.1, 0.5, or 1 µM).
-
Perfuse with the this compound-containing buffer for a specified duration (e.g., 15-20 minutes) to allow for drug equilibration.
-
Continuously record all electrophysiological and hemodynamic parameters.
5. Data Analysis:
-
Analyze the recorded data to determine heart rate, PR interval, QRS duration, QT interval, LVDP, dP/dt_max, dP/dt_min, and coronary flow.
-
Compare the data from the this compound-treated hearts to a time-matched vehicle control group.
Protocol 2: Assessment of this compound's Effects on Ischemia-Reperfusion Injury
1. Heart Preparation and Stabilization:
-
Follow steps 1 and 2 from Protocol 1 to prepare and stabilize the isolated heart.
2. Pre-Ischemia (Baseline) Period:
-
Perfuse the heart with standard Krebs-Henseleit buffer for a baseline period (e.g., 20 minutes) while recording all parameters.
3. Ischemia:
-
Induce global no-flow ischemia by stopping the perfusion for a specified duration (e.g., 30 minutes).[5]
4. Reperfusion and this compound Treatment:
-
Initiate reperfusion by restoring the flow with either standard Krebs-Henseleit buffer (control group) or a buffer containing this compound (treatment group). The drug can be administered at the onset of reperfusion to simulate a clinical scenario.[4]
-
Continue reperfusion for a designated period (e.g., 60-120 minutes).[6]
-
Continuously record all parameters throughout the reperfusion period.
5. Assessment of Myocardial Injury:
-
At the end of the experiment, the heart can be sliced and stained with triphenyltetrazolium chloride (TTC) to determine the infarct size.
-
The coronary effluent can be collected during reperfusion to measure the release of biomarkers such as lactate dehydrogenase (LDH) or creatine kinase.
Visualizations
Signaling Pathway of this compound's Action
References
- 1. This compound: long-term efficacy and hemodynamic actions in patients with ventricular arrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterisation of this compound's translational therapeutic index for suppression of ischaemia-induced ventricular fibrillation in the rat isolated heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hemodynamic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of the Langendorff Perfused Isolated Mouse Heart Model of Global Ischemia-Reperfusion Injury: Impact of Ischemia and Reperfusion Length on Infarct Size and LDH Release - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Mexiletine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of mexiletine derivatives targeting voltage-gated sodium channels (NaV). This compound, a Class Ib antiarrhythmic agent, exerts its therapeutic effects by blocking sodium channels, particularly the cardiac isoform NaV1.5.[1] The development of novel this compound derivatives with improved potency, selectivity, and pharmacokinetic profiles is a key objective in the discovery of new treatments for cardiac arrhythmias and other channelopathies.
Introduction to High-Throughput Screening for Sodium Channel Modulators
High-throughput screening is an essential tool in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify potential drug candidates.[2][3] For sodium channel targets, two primary HTS methodologies are widely employed: automated patch clamp (APC) and fluorescence-based assays.
-
Automated Patch Clamp (APC): This technology provides high-quality electrophysiological data by automating the traditional patch clamp technique. APC platforms, such as the IonWorks, QPatch, and SyncroPatch systems, allow for the direct measurement of ion channel currents in response to voltage changes and compound application, offering detailed insights into the mechanism of action, including state-dependence and use-dependence of channel block.[4][5]
-
Fluorescence-Based Assays: These assays utilize fluorescent indicators to indirectly measure sodium channel activity. They are generally higher in throughput and lower in cost compared to APC. The two main types are:
-
Ion Flux Assays: These assays use sodium-sensitive dyes that increase in fluorescence upon binding to intracellular sodium ions that enter the cell through open channels.
-
Membrane Potential Assays: These assays employ voltage-sensitive dyes that report changes in membrane potential associated with sodium channel opening and closing.
-
Signaling Pathways and Experimental Workflow
The primary target for this compound and its derivatives in the context of cardiac applications is the NaV1.5 channel. The inhibition of this channel modulates the cardiac action potential. The general workflow for screening this compound derivatives involves primary screening using a high-throughput fluorescence-based assay, followed by secondary screening and hit confirmation using the more detailed automated patch clamp technique.
Data Presentation: Quantitative Analysis of this compound and Derivatives
The following tables summarize the available quantitative data for this compound and some of its derivatives on sodium channels. It is important to note that the experimental conditions, such as the specific sodium channel isoform and the electrophysiological parameters, can significantly influence the measured potency.
Table 1: Potency of this compound on NaV1.5 Channels
| Compound | Assay Platform | IC50 (µM) | Experimental Conditions | Reference |
| This compound | IonWorks | 67.2 | hNaV1.5 | [4] |
| This compound | Automated Patch Clamp | 40 | Canine ventricular myocytes (late INa) | [6] |
| This compound | Manual Patch Clamp | 203 | hNaV1.5-P1090L mutant | [7] |
| This compound | SyncroPatch 384PE | 97.3 | hNaV1.5, holding potential -120 mV | [8] |
Table 2: Structure-Activity Relationship of a this compound Pyridyl Analog on NaV1.5
| Compound | Target Parameter | IC50 (µM) | Selectivity (IC50 IKr / IC50 INa-L) | Reference |
| This compound | Late INa (INa-L) | 22.5 | 2.4 | [9] |
| Pyridyl Analog of this compound | Late INa (INa-L) | 1.04 | 11.2 | [9] |
Experimental Protocols
Protocol 1: Automated Patch Clamp (APC) Assay for NaV1.5 Inhibition
This protocol is designed for the secondary screening and characterization of this compound derivatives using an automated patch clamp system.
1. Cell Culture:
-
Use HEK293 cells stably expressing human NaV1.5 (hNaV1.5).
-
Culture cells in DMEM/F12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells at 70-90% confluency using a non-enzymatic cell dissociation solution.
2. Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA; pH 7.2 with CsOH.
3. Automated Patch Clamp Procedure:
-
Prepare a single-cell suspension in the external solution.
-
Load the cell suspension, internal solution, and compound plates onto the APC platform.
-
Initiate the automated cell capture, sealing, and whole-cell formation process.
-
Apply a voltage protocol to elicit NaV1.5 currents. A typical protocol involves holding the cells at -120 mV and applying a depolarizing step to -20 mV.
-
Record baseline currents, then perfuse with increasing concentrations of the this compound derivative.
-
Measure the peak inward current at each concentration.
4. Data Analysis:
-
Calculate the percentage of current inhibition at each compound concentration relative to the baseline current.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
Protocol 2: Fluorescence-Based Sodium Influx Assay
This protocol is suitable for the primary high-throughput screening of a large library of this compound derivatives.
1. Cell Culture and Plating:
-
Use a cell line stably expressing the target sodium channel (e.g., HEK293-hNaV1.5).
-
Seed cells into 384-well black-walled, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Incubate plates at 37°C and 5% CO2 overnight.
2. Dye Loading:
-
Prepare a loading buffer containing a sodium-sensitive fluorescent dye (e.g., Asante Natrium Green-2 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Remove the cell culture medium from the plates and add the dye-loading solution.
-
Incubate the plates at 37°C for 60 minutes in the dark.
3. Compound Addition:
-
Prepare serial dilutions of the this compound derivatives in the assay buffer.
-
Add the compound solutions to the wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
4. Assay and Data Acquisition:
-
Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the fluorescence intensity.
-
Establish a baseline fluorescence reading.
-
Add a sodium channel activator (e.g., veratridine) to all wells to open the channels and induce sodium influx.
-
Immediately begin kinetic reading of fluorescence intensity over time.
5. Data Analysis:
-
Determine the increase in fluorescence in response to the activator for each well.
-
Calculate the percentage of inhibition for each compound concentration by comparing the fluorescence increase in the presence of the compound to the control wells (with activator but no inhibitor).
-
Identify "hits" as compounds that cause a significant reduction in the fluorescence signal.
Conclusion
The high-throughput screening assays described in these application notes provide robust and reliable methods for the identification and characterization of novel this compound derivatives as sodium channel modulators. The combination of a high-throughput fluorescence-based primary screen with a detailed electrophysiological secondary screen allows for the efficient discovery of promising lead compounds for the development of new antiarrhythmic therapies. The provided protocols offer a starting point for researchers to establish these assays in their own laboratories.
References
- 1. Voltage-Gated Sodium Channel Blockers: Synthesis of this compound Analogues and Homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. pharmasalmanac.com [pharmasalmanac.com]
- 4. Translation of flecainide- and this compound-induced cardiac sodium channel inhibition and ventricular conduction slowing from nonclinical models to clinical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sophion.com [sophion.com]
- 6. This compound-like cellular electrophysiological effects of GS967 in canine ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of this compound on a Race-specific Mutation in Nav1.5 Associated With Long QT Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nanion.de [nanion.de]
- 9. probiologists.com [probiologists.com]
Troubleshooting & Optimization
Troubleshooting low solubility of Mexiletine in aqueous solutions
Technical Support Center: Mexiletine Solubility
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer? I see cloudiness or precipitation.
A1: The most common reason for low this compound solubility is the pH of the aqueous solution. This compound is a weak base with a pKa of approximately 9.2.[1][2][3][4] This means its solubility is highly dependent on the pH of the solvent.
-
Below its pKa (in acidic conditions): this compound becomes protonated (ionized), forming a hydrochloride salt. This salt form is "freely soluble" in water.[1][2][4][5][6]
-
Above its pKa (in neutral to alkaline conditions): this compound exists primarily as the free base, which has significantly lower aqueous solubility.[3]
If your buffer has a pH near or above 7.4, you are likely encountering the solubility limits of the this compound free base, leading to precipitation. One report notes a solubility of >32.4 µg/mL at pH 7.4, which is relatively low for many experimental stock concentrations.[7]
Q2: What is the expected solubility of this compound and its hydrochloride salt?
A2: There is a significant difference in solubility between the this compound free base and its hydrochloride salt.
-
This compound Hydrochloride: This salt form is described as "freely soluble in water and in alcohol."[1][2][4][5][6] Some suppliers specify a solubility of up to 100 mg/mL in water, though achieving this may require sonication.[8] Other sources list a solubility of 43 mg/mL in water.[9]
-
This compound (Free Base): The free base has much lower aqueous solubility. Reported values include 8.25 mg/mL and 0.538 mg/mL.[3]
For easy comparison, the key physicochemical properties are summarized below.
| Property | Value | Source |
| Form | This compound Hydrochloride | [1][2][4] |
| Description | White to off-white crystalline powder | [1][2][4] |
| pKa | 9.2 | [1][2][3][4] |
| Aqueous Solubility (Salt) | Freely soluble; up to 100 mg/mL | [1][5][8] |
| Aqueous Solubility (Free Base) | 0.54 - 8.25 mg/mL | [3] |
| Molecular Weight (HCl Salt) | 215.72 g/mol | [1][2] |
| Molecular Weight (Free Base) | 179.26 g/mol | [3] |
Q3: How can I prepare a high-concentration stock solution of this compound for my experiments?
A3: To prepare a concentrated stock solution, you should use this compound hydrochloride and an acidic aqueous solvent. Using a solvent with a pH well below the pKa of 9.2 will ensure the compound remains in its highly soluble, protonated form.
Experimental Protocol: Preparation of a 100 mM this compound HCl Stock Solution
Materials:
-
This compound hydrochloride (MW: 215.72 g/mol )
-
Deionized water or buffer of choice (e.g., PBS, HEPES)
-
Hydrochloric acid (HCl) or other suitable acid for pH adjustment
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
Stir plate and magnetic stir bar
-
0.22 µm sterile filter
Procedure:
-
Weigh the Compound: Accurately weigh the required amount of this compound hydrochloride. For 10 mL of a 100 mM solution, weigh 215.72 mg.
-
Initial Dissolution: Add the powder to a volumetric flask containing approximately 80% of the final volume of deionized water or your chosen buffer.
-
Check and Adjust pH: Place the flask on a stir plate with a stir bar. Measure the pH. If the pH is neutral or basic, slowly add dilute HCl (e.g., 0.1 M) dropwise until the pH is acidic (e.g., pH 4-5) to ensure complete protonation and dissolution.
-
Promote Dissolution: Continue stirring. If dissolution is slow, gentle warming or brief sonication can be applied.[8]
-
Final Volume Adjustment: Once the solid is fully dissolved, carefully add the solvent to reach the final desired volume.
-
Sterilization (Optional): If required for your experiment, sterilize the solution by passing it through a 0.22 µm filter.
-
Storage: Store the stock solution in a tightly sealed container. For long-term stability, store at 4°C and protect from light.[5]
Q4: My experiment requires a near-neutral pH. How can I prevent this compound from precipitating out of my working solution?
A4: This is a common challenge. When a concentrated acidic stock solution is diluted into a larger volume of neutral or physiological buffer (pH ~7.4), the final pH may be high enough to cause the less soluble free base to precipitate.
Troubleshooting Strategies:
-
Lower the Final Concentration: The most straightforward solution is to work with a final concentration that is below the solubility limit of this compound at that pH. The reported solubility at pH 7.4 is >32.4 µg/mL (approximately 150 µM), so keeping your final concentration below this level is advisable.[7]
-
Use Co-solvents: For compounds that are poorly soluble in water, adding a water-miscible organic solvent (a co-solvent) can increase solubility.[10][11] Solvents like DMSO or ethanol can be used. One supplier notes a solubility of at least 41 mg/mL in DMSO.[8]
-
Workflow: Prepare a high-concentration stock in 100% DMSO. Then, dilute this stock into your aqueous buffer. Ensure the final percentage of the organic solvent is low enough to not affect your experimental system.
-
-
pH Adjustment of Final Solution: After diluting your acidic stock into the final buffer, check the pH. If it is too high and you observe precipitation, you may need to carefully adjust the pH of the final working solution downwards with a small amount of acid.
Below is a workflow to help you decide on the best approach.
The relationship between pH and this compound's chemical form is critical to understanding its solubility.
References
- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. This compound HCl (Watson Laboratories, Inc.): FDA Package Insert [medlibrary.org]
- 3. This compound | C11H17NO | CID 4178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. researchgate.net [researchgate.net]
- 7. This compound Hydrochloride | C11H18ClNO | CID 21467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. ijmsdr.org [ijmsdr.org]
- 11. czasopisma.umlub.pl [czasopisma.umlub.pl]
Technical Support Center: Mexiletine Degradation Product Analysis by HPLC
Welcome to the technical support center for the identification and characterization of Mexiletine degradation products using High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the known degradation products of this compound?
A1: Forced degradation studies have shown that this compound can degrade under various stress conditions, including thermal, photolytic, oxidative, and acidic/basic hydrolysis. One significant degradation product, particularly under thermal stress, has been identified as (E)-2-(((1-(2,6-dimethylphenoxy)propan-2-yl)imino)methyl)-6-methylphenol[1][2]. Other potential impurities and degradation products that have been referenced include this compound Cyclic Imine Impurity, Hydroxymethyl this compound, and 2,6-dimethylphenol[3][4][5][6].
Q2: What is a typical starting point for an HPLC method to separate this compound and its degradation products?
A2: A good starting point for a stability-indicating HPLC method for this compound is to use a reversed-phase C18 column. The mobile phase often consists of a mixture of an aqueous buffer (like sodium acetate or phosphate buffer) and an organic solvent such as methanol or acetonitrile[7][8][9]. UV detection is commonly performed at wavelengths around 254 nm or 262 nm[7][10].
Q3: How can I identify an unknown peak in my this compound HPLC chromatogram?
A3: Identifying an unknown peak requires a systematic approach. First, ensure it's not an artifact from the solvent, system, or sample matrix by running appropriate blanks. If the peak is genuine, techniques like mass spectrometry (MS) coupled with HPLC (LC-MS) can provide molecular weight information, which is crucial for structural elucidation[11]. Comparing the retention time with commercially available this compound impurities can also be a useful strategy[3][4][6][12][13].
Q4: Are there any specific challenges associated with the HPLC analysis of this compound?
A4: Yes, some challenges have been reported. For instance, achieving optimal separation between this compound and its closely related impurities can be difficult and may necessitate the use of alkaline mobile phases. However, such conditions can compromise the stability of traditional silica-based columns[14]. Additionally, some official methods may yield very short retention times for this compound, increasing the risk of interference from the solvent front[7].
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of this compound and its degradation products.
Issue 1: Poor Peak Resolution
Symptoms:
-
Overlapping peaks for this compound and its impurities.
-
Inability to accurately quantify individual components.
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Inappropriate Mobile Phase Composition | Adjust the ratio of organic solvent to aqueous buffer. A lower percentage of the organic solvent will generally increase retention times and may improve resolution. |
| Incorrect pH of the Mobile Phase | The pH of the mobile phase can significantly affect the ionization and retention of basic compounds like this compound. Experiment with different pH values of the aqueous buffer. |
| Suboptimal Column Chemistry | If using a standard C18 column, consider trying a different stationary phase, such as a C8, phenyl-hexyl, or a column designed for use at higher pH if necessary. |
| High Flow Rate | Reduce the flow rate. This can lead to more efficient separation, although it will increase the run time. |
| Temperature Fluctuations | Use a column oven to maintain a consistent temperature, as this can affect retention times and selectivity. |
Issue 2: Appearance of Unexpected Peaks
Symptoms:
-
New peaks appear in the chromatogram that were not present in the reference standard.
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Sample Degradation | This is the most likely cause. The new peaks could be degradation products. Perform forced degradation studies to confirm. |
| Contamination | The unexpected peaks could be from contaminated solvents, glassware, or the HPLC system itself. Run a blank gradient to check the system and solvents for contaminants. |
| Carryover from Previous Injection | If a high-concentration sample was injected previously, some of it may be eluting in the current run. Implement a robust needle wash protocol and inject a blank after high-concentration samples. |
| Excipient Interference | If analyzing a formulated product, excipients may be interfering. Analyze a placebo formulation to identify any peaks originating from the excipients. |
Experimental Protocols
Below are example experimental methodologies for the analysis of this compound, based on published literature.
Example Stability-Indicating HPLC Method:
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size[7] |
| Mobile Phase | 50:50 (v/v) Methanol and 0.053 M Sodium Acetate Buffer (pH adjusted to 4.8)[7] |
| Flow Rate | 1.0 mL/min[7] |
| Detection | UV at 254 nm[7] |
| Injection Volume | 20 µL[10] |
| Column Temperature | Ambient or controlled at 25°C |
Forced Degradation Study Protocol:
To induce degradation and identify potential degradation products, this compound can be subjected to the following stress conditions as per ICH guidelines[1][2]:
-
Acid Hydrolysis: 0.1 M HCl at 80°C for a specified duration.
-
Base Hydrolysis: 0.1 M NaOH at 80°C for a specified duration.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for a specified duration.
-
Thermal Degradation: Dry heat at 105°C for several days[1][2].
-
Photolytic Degradation: Exposure to UV light (e.g., 254 nm) and visible light.
Visualizations
The following diagrams illustrate key workflows and concepts in the analysis of this compound degradation products.
Caption: Workflow for Identifying an Unknown Peak in HPLC.
Caption: General Degradation Pathways of this compound.
Caption: Troubleshooting Decision Tree for HPLC Issues.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Isolation and characterization of a degradation product of this compound hydrochloride using FT-IR, LC-MS and NMR: method development and validation of stability indicating RP-HPLC method for quantification of characterized impurity | Semantic Scholar [semanticscholar.org]
- 3. veeprho.com [veeprho.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. fortunejournals.com [fortunejournals.com]
- 6. This compound Cyclic Imine Impurity | CAS No- 284486-96-0 | Simson Pharma Limited [simsonpharma.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Development and validation of stability indicating ultra‐high‐performance liquid chromatographic method for assay and impurities of this compound hydrochloride and this compound hydrochloride capsules | CoLab [colab.ws]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. synthinkchemicals.com [synthinkchemicals.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. tlcstandards.com [tlcstandards.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Mexiletine Resistance in In Vitro Arrhythmia Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working with in vitro arrhythmia models. This resource provides troubleshooting guidance and detailed protocols for addressing mexiletine resistance observed during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a Class IB antiarrhythmic agent that functions as a voltage-gated sodium channel blocker.[1] In conditions like Long QT Syndrome Type 3 (LQT3), mutations in the SCN5A gene cause the cardiac sodium channel (Nav1.5) to inactivate improperly, leading to a persistent "late" sodium current (INaL).[2][3] This sustained inward current prolongs the cardiac action potential, which can trigger dangerous arrhythmias.[2] this compound is used to preferentially block these late sodium currents, thereby shortening the action potential and preventing arrhythmias.[2][4]
Q2: What does "this compound resistance" mean in an in vitro context?
A2: In an in vitro setting, this compound resistance refers to the observation that the application of this compound fails to produce the expected therapeutic effect in your cell model. This could manifest as a failure to shorten the action potential duration, suppress early afterdepolarizations (EADs), or reduce the arrhythmic phenotype in cell cultures, such as those derived from human induced pluripotent stem cells (iPSC-CMs).[5][6]
Q3: What are the primary causes of this compound resistance?
A3: The primary cause of resistance is mutation-specific differences in the SCN5A gene.[7] Some mutations alter the channel's gating properties or its affinity for the drug, rendering this compound less effective.[7][8] For example, the M1652R mutation is considered "insensitive" to this compound, while mutations like P1332L are "sensitive".[7] Another potential cause is a trafficking defect, where the mutant channel protein is not correctly expressed on the cell surface, although this compound can sometimes act as a chaperone to help correct this.[9][10]
Q4: Are there alternative drugs to consider if I observe this compound resistance?
A4: Yes. Ranolazine is another drug that preferentially blocks the late sodium current and has been investigated as an alternative for LQT3.[2][11] Some studies suggest its QT shortening effects are comparable to this compound.[11] Flecainide, a Class IC agent, is also used but may carry different risks.[12] The choice of an alternative compound often depends on the specific mutation and its biophysical characteristics.[12]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem 1: I've applied a standard concentration of this compound to my LQT3 cell model, but the arrhythmic phenotype persists.
| Possible Cause | Troubleshooting Steps |
| Mutation-Specific Insensitivity | The specific SCN5A mutation in your model may not be responsive to this compound. The effectiveness of this compound is highly dependent on how a mutation alters the channel's gating properties.[7] |
| 1. Review the Literature: Check if the specific mutation has been characterized for its this compound sensitivity.[7] | |
| 2. Perform a Dose-Response Curve: Generate a dose-response curve to determine the IC50 for your specific mutant. Some mutations require significantly higher concentrations than others.[1] | |
| 3. Assess Channel Gating: Use patch-clamp electrophysiology to analyze the steady-state inactivation (SSI) of the channel. Mutations that cause a rightward (more positive) shift in the SSI voltage-dependence are often less sensitive to this compound.[7][8] | |
| Suboptimal Drug Concentration | The effective concentration in your specific experimental setup (e.g., iPSC-CMs, HEK cells) might differ from published values due to variations in cell density, protein expression, or media composition. |
| 1. Verify Drug Potency: Ensure the age and storage conditions of your this compound stock solution have not compromised its activity. | |
| 2. Titrate Concentrations: Test a broader range of concentrations, for example, from 1 µM to 100 µM, to identify the optimal dose for your model.[4][6] | |
| Poor Cell Model Quality | The health and differentiation status of your cell model (especially iPSC-CMs) can affect experimental outcomes. Poor quality cells may exhibit unstable electrophysiology, masking any drug effects.[5] |
| 1. Assess Cell Quality: Verify high expression of cardiomyocyte markers (e.g., TNNT2) and ensure cells exhibit stable, rhythmic contractions. For iPSCs, confirm the absence of karyotypic abnormalities.[5] | |
| 2. Optimize Culture Conditions: Ensure you are using the recommended seeding density and matrix coatings. Poor confluency can lead to failed experiments.[5] |
Problem 2: My patch-clamp data shows no significant reduction in the late sodium current (INaL) after applying this compound.
| Possible Cause | Troubleshooting Steps |
| Rapid Drug Washout | In perfusion systems used for electrophysiology, the drug may be washed out too quickly to exert its effect, or an insufficient equilibration time was allowed. |
| 1. Increase Equilibration Time: Perfuse the cells with the this compound-containing solution for a longer duration (e.g., 5-10 minutes) before recording. | |
| 2. Confirm Solution Exchange: Use a dye in a test run to confirm that your perfusion system is delivering the solution effectively to the cell being recorded. | |
| Voltage Protocol Inadequacy | The voltage protocol used may not be optimal for detecting this compound's use-dependent block, which is a key aspect of its mechanism. |
| 1. Implement a Pulse Train: Apply a train of depolarizing pulses to elicit use-dependent block, which is often more pronounced for sensitive mutations. The IC50 for use-dependent block can be much lower than for tonic block.[7] | |
| 2. Adjust Holding Potential: this compound's binding is state-dependent. Ensure your holding potential is appropriate to allow for channels to be in the resting state before depolarization. A holding potential of -100 mV to -120 mV is common.[3][7] | |
| Trafficking Defect of the Mutant Channel | Some SCN5A mutations result in the channel protein being retained within the cell, leading to a lower density of channels on the cell surface.[9] This can present as a "loss-of-function" phenotype that complicates the assessment of a "gain-of-function" drug. |
| 1. Perform Chronic Incubation: Incubate the cells with a therapeutic concentration of this compound (e.g., 10 µM) for 24-48 hours.[13][14] this compound can act as a pharmacological chaperone, rescuing the trafficking of some mutant channels to the membrane.[10][15] | |
| 2. Washout and Re-evaluate: After chronic incubation, wash out the drug and then perform acute application experiments. This can help distinguish the chaperone effect from the acute blocking effect.[13] |
Data Presentation
Table 1: Mutation-Specific Sensitivity to this compound
This table summarizes the in vitro response of different LQT3-associated SCN5A mutations to this compound, as characterized in HEK 293 cells. Sensitivity is correlated with the half-maximal inhibitory concentration (IC50) for use-dependent block and the voltage of half-inactivation (V1/2) of steady-state inactivation.
| Mutation | Clinical Response | IC50 (Use-Dependent Block) | V1/2 of Inactivation | Reference |
| P1332L | Sensitive | 8.8 µM | -68 mV | [7] |
| R1626P | Sensitive | 8.8 µM | -69 mV | [7] |
| S941N | Intermediate | 26.2 µM | -62 mV | [7] |
| M1652R | Insensitive | 54.2 µM | -55 mV | [7] |
| P1090L | Sensitive | 203 µM (Tonic Block) | Shifts ~10 mV hyperpolarized with 200 µM this compound | [1] |
| WT (Wild-Type) | N/A | 27.8 µM | -62 mV | [7] |
Data compiled from studies using heterologous expression systems.[1][7] Values may differ in native cardiomyocytes.
Experimental Protocols & Visualizations
Diagram 1: Troubleshooting Workflow for this compound Resistance
Caption: A logical workflow for diagnosing and addressing this compound resistance in vitro.
Protocol 1: Whole-Cell Patch-Clamp Analysis of Late Sodium Current (INaL)
This protocol is designed to measure the effect of this compound on both peak and late sodium currents in cells expressing wild-type or mutant Nav1.5 channels.
1. Cell Preparation:
-
Plate cells (e.g., HEK293 expressing SCN5A or iPSC-CMs) on glass coverslips suitable for patch-clamp recording.
-
Ensure cells are sub-confluent and healthy on the day of the experiment.
2. Solutions:
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 0.75 MgCl2, 5 HEPES. Adjust pH to 7.4 with NaOH.[3]
-
Intracellular (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 5 EGTA, 5 HEPES. Adjust pH to 7.4 with CsOH.[3] Cesium is used to block potassium channels.
-
Drug Solutions: Prepare stock solutions of this compound in the appropriate solvent (e.g., water) and dilute to final concentrations (e.g., 10 µM, 50 µM, 100 µM) in the extracellular solution on the day of the experiment.
3. Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system. Pull borosilicate glass pipettes to a resistance of 1.5-3.0 MΩ when filled with intracellular solution.[3][16]
-
Obtain a high-resistance (>1 GΩ) seal and establish a whole-cell configuration.
-
Compensate for series resistance (≥80%) to minimize voltage errors.[15]
-
Hold the cell at a membrane potential of -120 mV.
4. Voltage Protocol:
-
To measure INaL, apply a long depolarizing pulse (e.g., 500 ms) to -20 mV from the holding potential of -120 mV.[1]
-
Baseline Recording: Record currents in the control extracellular solution until a stable baseline is achieved.
-
Drug Application: Perfuse the chamber with the this compound-containing solution for at least 5 minutes to ensure equilibration.
-
Post-Drug Recording: Apply the same voltage protocol to record currents in the presence of the drug.
5. Data Analysis:
-
Peak INa: Measure the maximum inward current at the beginning of the depolarizing pulse.
-
Late INa: Measure the sustained inward current at a late time point (e.g., 200-400 ms) of the pulse.[17]
-
Calculate the percentage of INaL relative to the peak INa ((I_NaL / I_Peak) * 100).
-
Compare the inhibition of peak vs. late current by this compound. A successful response is characterized by a more potent inhibition of the late current.
Diagram 2: Nav1.5 Channel States and this compound Action
Caption: States of the Nav1.5 channel and sites of this compound action and resistance.
References
- 1. Effects of this compound on a Race-specific Mutation in Nav1.5 Associated With Long QT Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long QT syndrome - Wikipedia [en.wikipedia.org]
- 3. This compound rescues a mixed biophysical phenotype of the cardiac sodium channel arising from the SCN5A mutation, N406K, found in LQT3 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. stemcell.com [stemcell.com]
- 6. Effects of sodium channel block with this compound to reverse action potential prolongation in in vitro models of the long term QT syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. ahajournals.org [ahajournals.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Frontiers | this compound Differentially Restores the Trafficking Defects Caused by Two Brugada Syndrome Mutations [frontiersin.org]
- 11. Ranolazine for Congenital Long QT Syndrome Type III (LQT3): Experimental and Long-Term Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Ranolazine as an Alternative Therapy to Flecainide for SCN5A V411M Long QT Syndrome Type 3 Patients [frontiersin.org]
- 13. Beneficial effects of chronic this compound treatment in a human model of SCN5A overlap syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 15. Chronic this compound Administration Increases Sodium Current in Non-Diseased Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 17. Frontiers | Gating Properties of Mutant Sodium Channels and Responses to Sodium Current Inhibitors Predict this compound-Sensitive Mutations of Long QT Syndrome 3 [frontiersin.org]
Technical Support Center: Optimizing Mexiletine Activity In Vitro by Adjusting pH
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on adjusting pH for optimal mexiletine activity in in vitro experimental setups. The following information, presented in a question-and-answer format, addresses specific issues related to experimental design, execution, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for in vitro studies of this compound?
For most in vitro experiments, maintaining a physiological pH is crucial for relevant and reproducible results. The recommended pH for extracellular solutions is 7.4 , while intracellular (pipette) solutions in patch-clamp experiments are typically buffered to 7.2-7.3 .[1] Deviations from this range can significantly alter this compound's efficacy.
Q2: How does pH influence the activity of this compound?
This compound is a weak base with a pKa of approximately 9.2.[2][3] This means that at physiological pH, it exists in both a charged (protonated) and an uncharged (neutral) form. The ratio of these two forms is pH-dependent and crucial for its mechanism of action.
-
Uncharged (Neutral) Form: This form is more lipid-soluble and is thought to readily cross the cell membrane to access its binding site on the intracellular side of the voltage-gated sodium channel. It preferentially binds to the inactivated state of the channel.[4]
-
Charged (Protonated) Form: This form is thought to directly access the binding site from the intracellular side when the channel is in the activated (open) state.[4]
Therefore, the extracellular and intracellular pH will dictate the equilibrium of charged and uncharged this compound, influencing its access to the binding site and its affinity for different channel states.
Q3: How does altering extracellular pH affect this compound's sodium channel blocking activity?
Studies have shown that the effectiveness of this compound is highly dependent on the extracellular pH. An alkaline extracellular pH increases the proportion of the uncharged form of this compound, enhancing its ability to block the inactivated state of the sodium channel. Conversely, an acidic extracellular pH reduces its blocking effect.[2][4]
Quantitative Data Summary
The following table summarizes the observed effects of varying extracellular pH on the efficacy of this compound in blocking voltage-gated sodium channels.
| Extracellular pH | Percentage of Phasic this compound Block (Wild Type Channels) | Primary Form of this compound | Interpretation of Efficacy |
| 6.2 | Reduced efficacy | Primarily Charged | Lower activity due to a decreased proportion of the membrane-permeable uncharged form.[2] |
| 7.4 | ~31% | Mix of Charged and Uncharged | Standard physiological efficacy.[2] |
| 8.2 | Increased efficacy | Primarily Uncharged | Higher activity due to an increased proportion of the membrane-permeable uncharged form, leading to enhanced binding to the inactivated channel state.[2] |
Experimental Protocols
Detailed Methodology for Whole-Cell Patch-Clamp Electrophysiology to Assess this compound Activity
This protocol is designed to measure the effect of this compound on voltage-gated sodium currents at different pH values.
1. Cell Preparation:
-
Culture cells expressing the desired sodium channel subtype (e.g., HEK293 cells stably transfected with Nav1.5) under standard conditions.
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
2. Solution Preparation:
-
Intracellular (Pipette) Solution:
- Composition (in mM): 120 CsF, 15 CsCl, 20 NaCl, 2 EGTA, 5 HEPES.
- Adjust pH to 7.3 with Cesium Hydroxide (CsOH).
- Filter sterilize the solution.
-
Extracellular (Bath) Solution:
- Composition (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES.
- Prepare three separate batches of this solution.
- Adjust the pH of each batch to 6.2 , 7.4 , and 8.2 respectively, using HCl or NaOH.
- Verify the final pH of each solution before the experiment.
-
This compound Stock Solution:
- Prepare a concentrated stock solution of this compound hydrochloride in deionized water.
- Dilute the stock solution into the different pH-adjusted extracellular solutions to the desired final concentration (e.g., 0.1 mM) on the day of the experiment.
3. Electrophysiological Recording:
-
Transfer a coverslip with cells to the recording chamber on an inverted microscope.
-
Perfuse the chamber with the desired pH-adjusted extracellular solution.
-
Fabricate borosilicate glass micropipettes with a resistance of 2-4 MΩ when filled with the intracellular solution.
-
Establish a whole-cell patch-clamp configuration.
-
Record sodium currents using appropriate voltage protocols to assess tonic and use-dependent block by this compound.
-
After establishing a stable baseline recording, perfuse the chamber with the this compound-containing extracellular solution at the corresponding pH.
-
Record the effects of this compound on the sodium currents.
-
Wash out the drug with the control extracellular solution to observe the reversal of the block.
Visualizations
Caption: pH-dependent mechanism of this compound action on sodium channels.
References
Minimizing off-target effects of Mexiletine in cellular assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of mexiletine in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a Class 1B antiarrhythmic drug that primarily functions by blocking voltage-gated sodium channels.[1][2] It exhibits a property known as "use dependence," meaning it preferentially binds to and blocks sodium channels that are in an open or inactivated state, which are more common during high-frequency firing or in depolarized cells.[1][3] This state-dependent binding allows it to be more effective on rapidly firing cells, such as those in arrhythmic cardiac tissue or hyperexcitable neurons, while having less effect on cells at normal resting potentials.[3][4]
Q2: What are the known major off-target effects of this compound in cellular assays?
Beyond its intended sodium channel targets (like NaV1.5 in the heart or NaV1.4 in skeletal muscle), this compound can exert effects on other ion channels, particularly at higher concentrations.[5] Documented off-target effects include:
-
Inhibition of potassium channels: Notably, the hERG (KCNH2) channel, which is crucial for cardiac repolarization.[6] Off-target block of hERG can be a mechanism for proarrhythmic effects.
-
Inhibition of calcium channels: L-type calcium currents (ICa,L) can be reduced by this compound at concentrations of 30 µM and higher.[7]
-
General Cytotoxicity: Like many compounds, this compound can induce cytotoxicity at high concentrations, which may not be related to its channel-blocking activity.[8]
Q3: What is a typical therapeutic concentration range for this compound, and how does that guide my in vitro experiments?
The therapeutic plasma concentration of this compound for treating ventricular arrhythmias is typically in the range of 2.8 to 11 µM.[5] For cellular assays, it is recommended to start with concentrations within this range to maximize the likelihood of observing on-target effects while minimizing off-target pharmacology. Exceeding this range significantly increases the risk of non-specific interactions.
Q4: Can chronic incubation with this compound cause changes in the cells beyond acute channel blockade?
Yes. Studies using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) have shown that chronic incubation (e.g., 48 hours) with a therapeutic concentration of this compound (10 µM) can lead to an increase in the density of the peak sodium current (INa).[9][10] This effect, observed after the drug was washed out, suggests that this compound may act as a pharmacological chaperone, enhancing the trafficking of sodium channel proteins to the cell membrane.[10] This is a critical consideration for experimental design, as prolonged exposure may yield results different from acute application.
Troubleshooting Guide
Problem 1: High cell death observed in my assay, even at low concentrations.
-
Question: Is the observed cytotoxicity an on-target or off-target effect?
-
Answer and Solution:
-
Re-evaluate Your Cytotoxicity Assay: Standard cytotoxicity assays that measure metabolic activity (e.g., MTT assay) can be misleading. A drug might reduce the metabolic signal without causing cell death, leading to a false positive for cytotoxicity.[11] It is crucial to use a multi-assay approach. Complement your metabolic assay with a method that directly measures membrane integrity, such as a lactate dehydrogenase (LDH) release assay or staining with a cell-impermeant dye (e.g., Propidium Iodide, Trypan Blue).[11][12]
-
Perform a Dose-Response Curve: A very steep dose-response curve for cytotoxicity may suggest a non-specific, off-target mechanism.
-
Use a Control Cell Line: If possible, use a cell line that does not express the target sodium channel subtype. If this compound is still toxic to this cell line, the effect is likely off-target.
-
Check Culture Conditions: Ensure that solvent concentrations (e.g., DMSO) are low and consistent across all wells and that there are no issues like contamination or excessive pipetting force during cell plating.[13]
-
Problem 2: My experimental results are inconsistent or not reproducible.
-
Question: How can I ensure my results are specific to this compound's action on the intended sodium channel?
-
Answer and Solution:
-
Incorporate Positive and Negative Controls: Use a well-characterized, highly specific sodium channel blocker (e.g., tetrodotoxin for certain subtypes) as a positive control to compare the pharmacological profile. A negative control compound with a similar chemical structure but no activity on sodium channels can help rule out artifacts.
-
Implement a Washout Protocol: To distinguish between acute, reversible channel block and longer-term cellular changes, include a washout step. After treating the cells with this compound for the desired duration, replace the medium with a drug-free medium and measure the functional recovery of the cells.[9] If the effect persists long after washout, it may indicate changes in channel expression or trafficking rather than direct block.[10]
-
Monitor "Use-Dependence": this compound's block is use-dependent. Design your experiment (e.g., electrophysiology) to test this property. If you do not observe increased block with higher stimulation frequencies, the observed effect may be unrelated to the canonical mechanism of this compound.[1][8]
-
Problem 3: I am seeing unexpected changes in cellular signaling pathways that don't seem related to sodium channel block.
-
Question: How can I determine if this compound is interfering with other signaling pathways?
-
Answer and Solution:
-
Conduct Selectivity Profiling: Test this compound's effect on other relevant ion channels expressed in your cell model, such as key potassium and calcium channels. This is particularly important if you are working with electrically active cells like neurons or cardiomyocytes.[7]
-
Review the Literature for Known Interactions: this compound is metabolized by hepatic enzymes CYP2D6 and CYP1A2.[4][14] If your cellular model expresses these enzymes, consider potential metabolic effects or interactions if other compounds are present.
-
Use Pathway-Specific Inhibitors/Activators: To dissect the mechanism, use known inhibitors or activators of the suspected off-target pathway. If a specific inhibitor blocks the unexpected effect of this compound, it provides evidence for off-target pathway modulation.
-
Data Presentation: this compound Concentration and Efficacy
The following tables summarize key quantitative data for this compound's effects from published studies.
Table 1: IC50 Values for this compound on Human Skeletal Muscle Sodium Channels (hNav1.4)
| Channel State | IC50 (µM) | Reference |
| Open State | 3.3 | [5] |
| Inactivated State | 67.8 | [5] |
| Resting State | 431 | [5] |
Table 2: Effective Concentrations of this compound in Cellular Assays
| Cell Type/Model | Concentration | Observed Effect | Reference |
| Canine Ventricular Myocardium | 40 µM | 59.1% reduction in late sodium current (INaL) | [15] |
| Rabbit Atrioventricular Nodal Myocytes | 30 µM | 16.4% inhibition of L-type Ca2+ current (ICa,L) | [7] |
| Rabbit Atrioventricular Nodal Myocytes | 100 µM | 41.8% inhibition of L-type Ca2+ current (ICa,L) | [7] |
| hiPSC-Cardiomyocytes | 10 µM | Chronic (48h) incubation increased peak INa by ~75% after washout | [9][10] |
| Rat Isolated Heart | 1 µM | Reduced incidence of ischemia-induced ventricular fibrillation | [16] |
Experimental Protocols
Protocol: Assessing On-Target vs. Off-Target Effects using Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to differentiate the intended, use-dependent block of sodium channels from potential off-target effects on other ion currents.
1. Cell Preparation:
-
Culture cells expressing the sodium channel of interest (e.g., HEK293 cells stably expressing NaV1.5, or hiPSC-cardiomyocytes) on glass coverslips suitable for electrophysiology.
-
Use cells at 60-80% confluency for recordings.
2. Solutions and Reagents:
-
External Solution (for Sodium Current): (in mM) 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (for Sodium Current): (in mM) 120 CsF, 10 NaCl, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium currents).
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Dilute to final concentrations (e.g., 1 µM, 10 µM, 30 µM, 100 µM) in the external solution on the day of the experiment. Ensure the final DMSO concentration is ≤0.1%.
3. Electrophysiological Recording:
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration on a single, healthy cell.
-
Hold the cell at a negative membrane potential where most sodium channels are in a resting state (e.g., -120 mV).
4. On-Target Effect (Use-Dependent Block) Protocol:
-
Baseline Recording:
- Apply a single depolarizing pulse (e.g., to -20 mV for 50 ms) to elicit a peak sodium current.
- Next, apply a train of depolarizing pulses (e.g., 20 pulses at 10 Hz) to the same potential.
- Record the peak current for each pulse in the train.
-
This compound Application:
- Perfuse the cell with the external solution containing the desired concentration of this compound for 2-5 minutes to allow for equilibration.
- Repeat the single-pulse and pulse-train protocols.
-
Analysis: Calculate the tonic block (reduction of the first pulse) and use-dependent block (progressive reduction of current during the 10 Hz train). A significant increase in block during the train compared to the first pulse is characteristic of on-target this compound action.
5. Off-Target Effect (e.g., Calcium Channel Block) Protocol:
-
Solution Change: Switch to an external solution designed to isolate calcium currents (e.g., replace NaCl with NMDG-Cl and add a potassium channel blocker like 4-AP) and an appropriate internal solution.
-
Voltage Protocol: Apply a voltage step protocol to elicit L-type calcium currents (e.g., step depolarizations from a holding potential of -40 mV).
-
Baseline and Drug Application: Record baseline calcium currents, then perfuse with this compound (start with a higher concentration, e.g., 30 µM) and record again.
-
Analysis: A significant reduction in the peak calcium current in the presence of this compound indicates an off-target effect.
6. Washout:
-
After drug application, perfuse the cell with the drug-free external solution for 5-10 minutes and re-measure currents to assess the reversibility of the effects.
Mandatory Visualizations
Caption: Primary mechanism of this compound action on voltage-gated sodium channels.
Caption: Troubleshooting workflow for identifying off-target effects of this compound.
Caption: Logical relationship of experimental controls to isolate on-target effects.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. This compound FAQ Booklet [ciplamed.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound block of wild-type and inactivation-deficient human skeletal muscle hNav1.4 Na+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. probiologists.com [probiologists.com]
- 7. Modulation by this compound of action potentials, L-type Ca current and delayed rectifier K current recorded from isolated rabbit atrioventricular nodal myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Dual Action of this compound and Its Pyrroline Derivatives as Skeletal Muscle Sodium Channel Blockers and Anti-oxidant Compounds: Toward Novel Therapeutic Potential [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Chronic this compound Administration Increases Sodium Current in Non-Diseased Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. researchgate.net [researchgate.net]
- 15. This compound-like cellular electrophysiological effects of GS967 in canine ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterisation of this compound's translational therapeutic index for suppression of ischaemia-induced ventricular fibrillation in the rat isolated heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the stability of Mexiletine stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Mexiletine stock solutions. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and stability data to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the preparation, storage, and use of this compound stock solutions.
Q1: My this compound hydrochloride powder won't dissolve completely in my chosen solvent. What should I do?
A1: First, ensure you are using an appropriate solvent. This compound hydrochloride is freely soluble in water, ethanol, and methanol.[1][2][3][4] For organic solvents like DMSO, solubility is also high. If you still experience issues:
-
Increase the solvent volume: You may be trying to prepare a solution that is too concentrated. Refer to the solubility data in Table 1.
-
Gently warm the solution: Warming the solution to 30-40°C can aid dissolution. Avoid excessive heat, as it may promote degradation.
-
Sonication: Using an ultrasonic bath for a few minutes can help break up powder aggregates and enhance dissolution.[5]
-
Vortexing: Vigorous mixing can also facilitate the dissolution process.
Q2: I observed precipitation in my this compound stock solution after storing it in the freezer. Is it still usable?
A2: Precipitation upon freezing, especially for aqueous solutions, can occur. This does not necessarily mean the compound has degraded.
-
Thawing and Redissolving: Allow the solution to come to room temperature, then vortex or sonicate to redissolve the precipitate completely before use.
-
Solvent Choice: Consider preparing your stock solution in a solvent with a lower freezing point, such as DMSO or ethanol, if you plan to store it at -20°C or -80°C.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can affect stability, it is recommended to aliquot the stock solution into smaller, single-use vials before freezing.
Q3: I prepared a high-concentration stock of this compound in DMSO and it precipitated when I diluted it into my aqueous cell culture medium. How can I prevent this?
A3: This is a common issue when diluting a concentrated stock from an organic solvent into an aqueous buffer.
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of aqueous medium, perform a stepwise dilution. First, dilute the DMSO stock into a smaller volume of the medium, vortexing gently, and then add this intermediate dilution to the final volume.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent toxicity to your cells.
-
Pre-warming the Medium: Having your aqueous medium at 37°C can sometimes help with solubility upon dilution.
Q4: How can I be sure that my stored this compound solution has not degraded over time?
A4: The most reliable way to assess the stability of your solution is through analytical methods like High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact this compound from any potential degradation products.[6][7] Visual inspection for color changes or precipitation is a preliminary step, but not a definitive measure of stability. For a detailed protocol, refer to the "Experimental Protocols" section below.
Quantitative Data on this compound Stability
The stability of this compound hydrochloride solutions is dependent on the solvent, storage temperature, and time. The data below has been compiled from various studies.
Table 1: Solubility of this compound Hydrochloride
| Solvent | Maximum Concentration |
| Water | 21.57 mg/mL (100 mM) |
| DMSO | 21.57 mg/mL (100 mM) |
| Ethanol | 50 mg/mL |
Data sourced from commercial suppliers and chemical databases.[8]
Table 2: Stability of this compound Hydrochloride in Aqueous Solution
| Storage Temperature (°C) | Shelf-Life (t₉₀) | First-Order Degradation Constant (k) |
| 4 | 173.3 days | -0.0007 day⁻¹ |
| 25 | 115.5 days | -0.0009 day⁻¹ (calculated from Arrhenius plot) |
| 30 | Not explicitly calculated | -0.0009 day⁻¹ |
| 40 | Not explicitly calculated | -0.0010 day⁻¹ |
| 50 | Not explicitly calculated | -0.0011 day⁻¹ |
| 60 | Not explicitly calculated | -0.0013 day⁻¹ |
This data is based on an extemporaneous formulation of this compound hydrochloride in water.[9]
Table 3: Short-Term Stability of this compound in Solution
| Solvent | Storage Temperature (°C) | Duration | Stability |
| Acetonitrile | Room Temperature | 72 hours | Stable |
| Acetonitrile | 4 | 72 hours | Stable |
| Acetonitrile | -20 | 72 hours | Stable |
Stability was assessed by GC-FID, and no significant degradation was observed.[5][10]
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for assessing the stability of this compound hydrochloride stock solutions. It is based on published stability-indicating HPLC methods.[7][11][12]
Objective: To quantify the concentration of intact this compound hydrochloride in a stock solution over time and to detect the presence of any degradation products.
Materials:
-
This compound hydrochloride stock solution (to be tested)
-
This compound Hydrochloride reference standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Anhydrous sodium acetate
-
Glacial acetic acid
-
HPLC-grade water
-
C18 reverse-phase HPLC column (e.g., 300 x 3.9 mm, 10µm)
-
HPLC system with a UV detector
Procedure:
-
Mobile Phase Preparation:
-
Prepare a sodium acetate buffer solution (e.g., 0.053 M). Dissolve the appropriate amount of anhydrous sodium acetate in HPLC-grade water.
-
Adjust the pH of the buffer to 4.8 using glacial acetic acid.[11]
-
Prepare the mobile phase by mixing the buffer with methanol in a 40:60 (v/v) ratio.[12]
-
Filter and degas the mobile phase before use.
-
-
Standard Solution Preparation:
-
Accurately weigh a quantity of this compound Hydrochloride reference standard and dissolve it in the mobile phase to create a stock solution of known concentration (e.g., 2 mg/mL).[11]
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 100-400 µg/mL).
-
-
Sample Preparation:
-
At each time point of your stability study (e.g., T=0, 1 week, 1 month), take an aliquot of your stored this compound stock solution.
-
Dilute the aliquot with the mobile phase to a concentration that falls within the range of your calibration curve.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared samples from your stability study.
-
Calculate the concentration of this compound in your samples using the calibration curve.
-
Monitor the chromatograms for the appearance of new peaks, which would indicate degradation products. The area of these peaks can be used to quantify the extent of degradation.
-
-
Forced Degradation Study (Method Validation):
-
To validate that the method is stability-indicating, perform a forced degradation study.[6][13] Expose the this compound solution to stress conditions such as:
-
Acidic: 0.1 M HCl at 60°C for a specified time.
-
Basic: 0.1 M NaOH at 60°C for a specified time.
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: 105°C for several days.[6]
-
-
Analyze the stressed samples using the HPLC method to ensure that the degradation products are well-resolved from the parent this compound peak.
-
Visualizations
Below are diagrams to help visualize key concepts related to this compound stock solution stability.
Caption: Troubleshooting workflow for preparing and using this compound stock solutions.
Caption: Key factors influencing the stability of this compound stock solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. (+)-(S)-Mexiletine Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. This compound HYDROCHLORIDE CAPSULES USP873987408741Rx only [dailymed.nlm.nih.gov]
- 4. This compound HYDROCHLORIDE USP - PCCA [pccarx.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Development and validation of stability indicating ultra‐high‐performance liquid chromatographic method for assay and impurities of this compound hydrochloride and this compound hydrochloride capsules | CoLab [colab.ws]
- 8. This compound hydrochloride | 5370-01-4 [chemicalbook.com]
- 9. Extemporaneous formulation and stability testing of this compound hydrochloride solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pharmacopeia.cn [pharmacopeia.cn]
- 12. researchgate.net [researchgate.net]
- 13. openaccessjournals.com [openaccessjournals.com]
Dealing with Mexiletine precipitation in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with mexiletine precipitation in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: My this compound hydrochloride solution precipitated after I added it to my phosphate-buffered saline (PBS). What could be the cause?
A1: Precipitation of this compound in PBS is a common issue that can arise from several factors:
-
pH Shift: this compound is a weak base with a pKa of approximately 9.2.[1][2] While this compound hydrochloride is freely soluble in water, its solubility decreases as the pH of the solution approaches its pKa. Standard PBS has a pH of 7.4. If your stock solution of this compound hydrochloride was prepared in water (which would have an acidic pH), adding it to the buffered PBS can raise the pH enough to cause the less soluble free base form of this compound to precipitate out.
-
Buffer Concentration and Composition: High concentrations of phosphate ions can sometimes interact with drug molecules to form less soluble salts. While less common, this can be a contributing factor, especially if you are using a concentrated PBS solution.
-
Temperature: A decrease in temperature can reduce the solubility of this compound. If you are working with cold buffers or storing your final solution at 4°C, this could induce precipitation.
Q2: How can I prevent this compound from precipitating in my experimental buffer?
A2: To prevent precipitation, consider the following strategies:
-
pH Adjustment: The most effective way to prevent precipitation is to ensure the pH of your final experimental buffer is sufficiently acidic to keep the this compound protonated and in its more soluble hydrochloride form. A pH of 2 units below the pKa is generally recommended. However, for cell-based assays, such a low pH is not feasible. In such cases, aim for the lowest pH that your experimental system can tolerate.
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound hydrochloride in a solvent like water or DMSO.[3] When diluting the stock into your final buffer, add it slowly while vortexing or stirring to ensure rapid and even dispersal. This minimizes localized high concentrations that can lead to precipitation.
-
Use of Co-solvents: For particularly challenging situations, a small percentage of a co-solvent like ethanol in your final buffer might help to increase solubility. However, you must first validate that the concentration of the co-solvent used does not affect your experimental results.
-
Temperature Control: Prepare and use your this compound solutions at room temperature or 37°C to avoid temperature-induced precipitation. If solutions need to be stored, check for precipitation upon warming before use.
Q3: What is the best way to prepare a this compound stock solution for cell culture experiments?
A3: For cell culture applications, where maintaining physiological pH is critical, the following protocol is recommended:
-
Prepare a High-Concentration Stock: Dissolve this compound hydrochloride in sterile water or DMSO to create a concentrated stock solution (e.g., 100 mM). DMSO is often preferred for its ability to dissolve a wide range of compounds.[3]
-
Sterile Filtration: Filter the stock solution through a 0.22 µm syringe filter to ensure sterility.
-
Dilution into Culture Media: When preparing your working concentration, add the stock solution dropwise to your pre-warmed cell culture medium while gently swirling. This gradual addition helps to avoid immediate precipitation.
-
Final Concentration of DMSO: Ensure that the final concentration of DMSO in your cell culture does not exceed a level that is toxic to your cells (typically <0.5%).
Q4: Can I heat my buffer to dissolve precipitated this compound?
A4: Gentle warming (e.g., to 37°C) can help redissolve precipitated this compound. However, prolonged or excessive heating should be avoided as it can potentially lead to the degradation of the compound. A stability study of an extemporaneous this compound hydrochloride solution showed it to be stable for extended periods at various temperatures up to 60°C, but it's always best to use the mildest conditions necessary.[4] If precipitation is a recurring issue, it is better to address the root cause (e.g., pH, solvent) rather than relying on heating.
Data Presentation
Table 1: Solubility of this compound Hydrochloride in Common Solvents
| Solvent | Solubility | Reference |
| Water | Freely soluble[5][6] | [5][6] |
| Ethanol | Freely soluble[5][6] | [5][6] |
| DMSO | 21.57 mg/mL (100 mM) | [3] |
| PBS (pH 7.4) | >32.4 µg/mL | [7] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| pKa (strongest basic) | ~9.2 - 9.52 | [1][2] |
| Molecular Weight | 179.26 g/mol (base) | [1] |
| Molecular Weight (HCl salt) | 215.72 g/mol | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Patch-Clamp Electrophysiology
This protocol is designed for preparing external and internal solutions for patch-clamp recordings where precise ionic concentrations and pH are critical.
Materials:
-
This compound hydrochloride powder
-
Sterile deionized water or DMSO
-
External recording solution (e.g., artificial cerebrospinal fluid - ACSF)
-
Internal pipette solution
-
pH meter
-
Sterile filters (0.22 µm)
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Weigh out the required amount of this compound hydrochloride powder.
-
Dissolve it in a small volume of sterile deionized water or DMSO to make a 100 mM stock solution. Ensure complete dissolution.
-
-
Sterile Filter the Stock Solution:
-
Draw the stock solution into a sterile syringe.
-
Attach a 0.22 µm syringe filter and dispense the solution into a sterile microcentrifuge tube.
-
-
Prepare the Final Working Solution:
-
On the day of the experiment, thaw the stock solution (if frozen) and bring it to room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your external recording solution.
-
While vortexing the external solution, add the calculated volume of the this compound stock solution drop by drop.
-
-
pH Adjustment and Verification:
-
After adding the this compound, check the pH of the final solution using a calibrated pH meter.
-
Adjust the pH to the desired value (e.g., 7.4 for ACSF) using small volumes of dilute HCl or NaOH. Be aware that significant pH adjustments might be necessary if a high concentration of the acidic this compound hydrochloride stock is used.
-
-
Final Filtration (Optional but Recommended):
-
For optimal results and to remove any potential micro-precipitates, filter the final working solution through a 0.22 µm syringe filter before adding it to your perfusion system.
-
Visualizations
Signaling Pathway: Mechanism of Action of this compound
Caption: Mechanism of this compound as a voltage-gated sodium channel blocker.
Experimental Workflow: Preparing this compound for In Vitro Screening
Caption: Workflow for preparing this compound solutions for in vitro experiments.
Logical Relationship: Factors Influencing this compound Precipitation
Caption: Key factors that can lead to the precipitation of this compound in solution.
References
- 1. This compound | C11H17NO | CID 4178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound hydrochloride | Voltage-gated Sodium Channels | Tocris Bioscience [tocris.com]
- 4. Extemporaneous Formulation and Stability Testing of this compound Hydrochloride Solution - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. This compound Hydrochloride | C11H18ClNO | CID 21467 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Mexiletine Efficacy in Trafficking-Defective Channel Mutants
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for experiments aimed at enhancing the efficacy of mexiletine in rescuing trafficking-defective channel mutants, particularly the cardiac sodium channel Nav1.5.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues encountered during the experimental process of using this compound as a pharmacological chaperone.
General Questions
-
Q1: What is the primary mechanism of this compound in rescuing trafficking-defective channel mutants?
-
This compound, a class Ib antiarrhythmic drug, acts as a pharmacological chaperone for certain Nav1.5 mutants.[1][2] It is believed to bind to the mutant channel protein, likely within the endoplasmic reticulum (ER), stabilizing its conformation and allowing it to bypass the cell's quality control mechanisms that would otherwise retain the misfolded protein.[3][4] This facilitates the trafficking of the channel to the cell surface, thereby increasing the sodium current (INa).[5]
-
-
Q2: Is this compound effective for all trafficking-defective Nav1.5 mutations?
-
No, the efficacy of this compound is mutation-dependent.[4][6] Its ability to rescue a trafficking defect may depend on the specific location of the mutation and its impact on the channel's structure.[4] For example, it was shown to be effective for the V1378M mutant but not for the A124D mutant in one study.[3][4]
-
-
Q3: What is a typical concentration range for this compound in rescue experiments?
-
Many in vitro studies have used high concentrations of this compound, often greater than 100 µM, to demonstrate a chaperone effect.[2][6] However, some studies have shown that chronic administration of a clinically relevant concentration (e.g., 10 µM) can also be effective in increasing the membrane presence of both wild-type and mutant channels.[2][6]
-
Troubleshooting Guide
-
Q4: I am not observing a rescue of the sodium current with this compound treatment. What could be the issue?
-
Mutation-Specific Ineffectiveness: As mentioned, this compound does not rescue all trafficking-defective mutants. The mutation in your experiment may not be amenable to rescue by this particular chaperone.[4]
-
Incubation Time: The chaperone effect of this compound often requires chronic incubation, typically 24-48 hours, to allow for protein synthesis, folding, and trafficking.[2][6] Acute application is unlikely to show a rescue of trafficking.
-
Concentration: The concentration of this compound may be suboptimal. While clinically relevant doses have shown effects, some mutants may require higher concentrations for a measurable rescue in vitro.[2][6] Consider performing a dose-response curve.
-
Cellular Model: The choice of expression system (e.g., HEK293, tsA201, or cardiomyocytes) can influence the trafficking and rescue of ion channels.[6] Results may vary between cell lines.
-
Verification of Trafficking Defect: Confirm that the mutant channel indeed has a trafficking defect as the primary cause of reduced current. Some mutations may cause a loss of function through other mechanisms, such as altered gating properties, which this compound may not correct in the same way.[3]
-
-
Q5: How can I confirm that the observed increase in current is due to improved trafficking and not another effect?
-
Immunocytochemistry/Immunofluorescence: This is a direct way to visualize the localization of the channel protein. An effective rescue should show an increase in the channel's presence at the plasma membrane compared to untreated cells.[1][7]
-
Cell Surface Biotinylation: This biochemical assay allows for the quantification of proteins present on the cell surface. An increase in the biotinylated fraction of the channel protein after this compound treatment indicates improved trafficking to the membrane.[8]
-
Western Blotting: While total protein levels might not change, comparing the protein levels in membrane fractions versus cytoplasmic fractions can provide evidence of redistribution.[8]
-
-
Q6: Are there alternatives or adjuncts to this compound for rescuing trafficking-defective channels?
-
Yes, other compounds and conditions have been shown to rescue trafficking defects. These can also serve as positive controls in your experiments.
-
Low Temperature: Incubating cells at a lower temperature (e.g., 25-27°C) can sometimes facilitate the proper folding and trafficking of misfolded proteins.[3]
-
Other Pharmacological Chaperones: Other drugs that may act as chaperones for Nav1.5 include empagliflozin, curcumin, and thapsigargin.[3][9] Empagliflozin has been shown to enhance peak INa in a manner similar to this compound.[1][7]
-
Molecular Chaperones: Co-expression with molecular chaperones like MOG1 can facilitate the trafficking of Nav1.5 to the cell surface and may rescue some trafficking-defective mutants.[8][10]
-
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of this compound and other compounds on trafficking-defective Nav1.5 channels.
Table 1: Efficacy of this compound on Trafficking-Defective Nav1.5 Mutants
| Mutant | Cell Line | This compound Concentration | Incubation Time | Effect on Peak INa Density | Reference |
|---|---|---|---|---|---|
| V1378M | tsA201 | 400 µM | 24 h | Partial restoration | [3][4] |
| A124D | tsA201 | 400 µM | 24 h | No effect | [3][4] |
| SCN5A-1795insD | HEK293A | 10 µM | 48 h | Increased peak INa | [6] |
| Wild-Type (WT) | hiPSC-CMs | 10 µM | Chronic | Increased INa density |[2] |
Table 2: Comparison of Pharmacological Chaperones for Nav1.5
| Compound | Target/Model | Concentration | Effect | Reference |
|---|---|---|---|---|
| This compound | mdx cardiomyocytes | - | Enhanced peak INa | [1][7] |
| Empagliflozin | mdx cardiomyocytes | 94 nM (EC50) | Significantly increased peak INa | [1][7] |
| Curcumin | tsA201 cells (A124D, V1378M) | - | Partially reversed retention | [3] |
| Thapsigargin | tsA201 cells (A124D, V1378M) | - | Partially reversed retention |[3] |
Detailed Experimental Protocols
Below are detailed methodologies for key experiments used to assess the efficacy of this compound in rescuing trafficking-defective channels.
Protocol 1: Cell Culture and Transfection
-
Cell Maintenance: Culture tsA201 or HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Transfection: For a 35 mm dish, co-transfect cells with plasmids encoding the Nav1.5 α-subunit (wild-type or mutant) and the β₁-subunit using a suitable transfection reagent (e.g., Lipofectamine). A GFP reporter plasmid can be included to identify transfected cells for electrophysiology.
-
Pharmacological Treatment: 24 hours post-transfection, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24-48 hours before proceeding with analysis (electrophysiology, immunocytochemistry, etc.).
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 130 CsF, 10 NaCl, 10 EGTA, and 10 HEPES (pH adjusted to 7.3 with CsOH).
-
-
Cell Plating: Plate transfected cells onto glass coverslips 24 hours before recording.
-
Recording:
-
Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Use borosilicate glass pipettes (resistance 2-4 MΩ) filled with the internal solution.
-
Identify transfected cells (e.g., by GFP fluorescence).
-
Establish a whole-cell gigaseal and rupture the membrane to obtain the whole-cell configuration.
-
Record sodium currents using an appropriate amplifier and data acquisition software.
-
-
Voltage Protocols:
-
Current-Voltage (I-V) Relationship: From a holding potential of -120 mV, apply depolarizing steps (e.g., from -100 mV to +60 mV in 10 mV increments) to elicit sodium currents.
-
Steady-State Inactivation: From a holding potential of -120 mV, apply a series of 500 ms prepulses (e.g., from -140 mV to -20 mV) followed by a test pulse to -20 mV to measure the fraction of available channels.
-
Protocol 3: Immunocytochemistry and Confocal Microscopy
-
Cell Preparation: Grow transfected cells on glass coverslips and treat with this compound or vehicle as described above.
-
Fixation: Wash cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization and Blocking:
-
For total protein staining, permeabilize cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
For surface protein staining, omit the permeabilization step.
-
Block with 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
-
Antibody Incubation:
-
Incubate with a primary antibody against Nav1.5 overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
-
Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium containing DAPI (for nuclear staining). Image the cells using a confocal microscope. Analyze the images to compare the subcellular localization of the Nav1.5 protein between treated and untreated cells.
Visual Guides and Workflows
The following diagrams illustrate key concepts and workflows relevant to the study of this compound's effects on trafficking-defective channels.
Caption: Proposed mechanism of this compound as a pharmacological chaperone for Nav1.5.
Caption: Experimental workflow for assessing pharmacological rescue of mutant channels.
Caption: Troubleshooting guide for ineffective rescue of mutant channels by this compound.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Chronic this compound Administration Increases Sodium Current in Non-Diseased Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound differentially restores the trafficking defects caused by two brugada syndrome mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound Differentially Restores the Trafficking Defects Caused by Two Brugada Syndrome Mutations [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. The sodium/glucose cotransporter 2 inhibitor empagliflozin is a pharmacological chaperone of cardiac Nav1.5 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Mechanistic insights into the interaction of cardiac sodium channel Nav1.5 with MOG1 and a new molecular mechanism for Brugada syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
For researchers and professionals in drug development, understanding the nuanced interactions between antiarrhythmic drugs and cardiac sodium channels is paramount. This guide provides an objective comparison of two widely used Class IB antiarrhythmic agents, mexiletine and lidocaine, focusing on their use-dependent block of the Nav1.5 sodium channel, the primary channel responsible for the cardiac action potential upstroke.
Comparative Analysis of Electrophysiological Effects
This compound and lidocaine both exhibit a state-dependent affinity for the Nav1.5 channel, preferentially binding to the open and inactivated states over the resting state. This property underlies their use-dependent block, where the degree of channel inhibition increases with the frequency of channel activation. However, experimental data reveals significant quantitative differences in their effects.
Overall, this compound demonstrates a more potent and pronounced use-dependent inhibition of Nav1.5 channels compared to lidocaine.[1][2][3][4] This is largely attributed to this compound's stronger effect on stabilizing the inactivated state and its slower recovery kinetics.[1][2][3][4] While neither drug significantly alters the voltage-dependence of channel activation, both shift the steady-state inactivation curves towards more hyperpolarized potentials in a dose-dependent manner, with this compound showing a slightly stronger effect.[1][5]
Quantitative Data Summary
The following tables summarize the key electrophysiological parameters derived from whole-cell patch-clamp studies on HEK293 cells stably expressing Nav1.5 channels.
Table 1: Effect on Steady-State Inactivation of Nav1.5
| Drug (Concentration) | V1/2 of Inactivation (mV) | Shift (ΔV1/2) | Slope Factor (k) |
| Control | -83.5 ± 1.3 | N/A | 5.8 ± 0.3 |
| This compound (0.3 mM) | -92.3 ± 1.1 | -8.8 mV | 7.3 ± 0.3 |
| This compound (1.0 mM) | -103.8 ± 1.5 | -20.3 mV | 7.7 ± 0.3 |
| Lidocaine (0.3 mM) | -90.1 ± 0.9 | -6.6 mV | 7.0 ± 0.2 |
| Lidocaine (1.0 mM) | -100.2 ± 1.0 | -16.7 mV | 7.6 ± 0.2 |
| Data sourced from Wang et al., 2015.[1] |
Table 2: Recovery from Inactivation of Nav1.5
| Drug (Concentration) | Fast Time Constant (τfast, ms) | Slow Time Constant (τslow, ms) |
| Control | 4.8 ± 0.5 | 118.8 ± 19.3 |
| This compound (0.3 mM) | 11.2 ± 1.2 | 871.3 ± 96.5 |
| Lidocaine (0.3 mM) | 7.4 ± 1.1 | 453.6 ± 73.2 |
| Data sourced from Wang et al., 2015.[1] |
Table 3: Half-Maximal Inhibitory Concentration (IC50)
| Drug | IC50 (µM) | Holding Potential (Vhold) | Notes |
| This compound | 47.0 ± 5.4 | -120 mV | Tonic block of peak current.[6] |
| Lidocaine | 295 | -120 mV | Potency is highly dependent on holding potential.[7] |
| Lidocaine | ~9.8 | -80 mV | ~30-fold increase in potency at depolarized potential.[7] |
Experimental Protocols
The data presented is primarily derived from whole-cell patch-clamp electrophysiology, a gold-standard technique for studying ion channel function.[1][8]
Cell Preparation:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the human SCN5A gene, which encodes the Nav1.5 α-subunit.[1]
-
Culture: Cells are cultured in standard media and prepared for electrophysiological recording.
Electrophysiology Recordings:
-
Solutions: The intracellular (pipette) solution typically contains a high concentration of K-gluconate or CsF to isolate sodium currents, while the extracellular (bath) solution is a physiological saline solution.
-
Data Acquisition: Currents are recorded using patch-clamp amplifiers and digitized for analysis.
Voltage Protocols:
-
Steady-State Inactivation: A double-pulse protocol is used. Cells are held at a holding potential (e.g., -120 mV) and subjected to a series of 500 ms pre-pulses to various potentials before a test pulse (e.g., -20 mV) is applied to measure the fraction of available channels.[9]
-
Recovery from Inactivation: A two-pulse protocol where channels are first inactivated by a long depolarizing pulse, followed by a variable recovery interval at a hyperpolarized potential before a second test pulse assesses the time course of recovery.[10]
-
Use-Dependent Block: A train of repetitive depolarizing pulses (e.g., at 5 Hz or 10 Hz) is applied from a holding potential. The peak current of each pulse is measured, and the reduction in current amplitude over the pulse train indicates the extent of use-dependent block.[11]
Visualizations
The following diagrams illustrate the experimental workflow and the underlying mechanism of use-dependent block.
References
- 1. Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics this compound and Lidocaine | PLOS One [journals.plos.org]
- 2. Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics this compound and Lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics this compound and Lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics this compound and Lidocaine [ideas.repec.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Making sure you're not a bot! [nanion.de]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. academic.oup.com [academic.oup.com]
- 10. sophion.com [sophion.com]
- 11. Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics this compound and Lidocaine | PLOS One [journals.plos.org]
A Comparative Guide to the Efficacy of Mexiletine and Flecainide in Preclinical Arrhythmia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiarrhythmic properties of mexiletine and flecainide, focusing on their efficacy as demonstrated in various preclinical arrhythmia models. The information presented is supported by experimental data to aid in the evaluation of these two class I antiarrhythmic agents for research and development purposes.
Mechanism of Action: A Tale of Two Sodium Channel Blockers
This compound, a class Ib antiarrhythmic, and flecainide, a class Ic agent, both exert their primary antiarrhythmic effect by blocking fast sodium channels (Nav1.5) in cardiomyocytes.[1][2] However, the specifics of their interaction with the sodium channel and their broader electrophysiological profiles differ significantly, leading to distinct efficacy in different arrhythmia contexts.
This compound exhibits a rapid binding and dissociation kinetics with the sodium channel, preferentially targeting channels in the inactivated state.[3] This "use-dependent" block is more pronounced in depolarized or ischemic tissues, making it particularly effective in suppressing ventricular arrhythmias associated with these conditions.[3] this compound shortens the action potential duration (APD) and the effective refractory period (ERP) in Purkinje fibers, with a more significant effect on the APD, thereby increasing the ERP/APD ratio.[4]
Flecainide , in contrast, demonstrates slow binding and dissociation kinetics, leading to a more potent and persistent sodium channel blockade.[2][5] This potent effect significantly slows cardiac conduction velocity, which is reflected by a prolongation of the QRS interval on an electrocardiogram.[6] Flecainide also blocks the delayed rectifier potassium current (IKr), which can prolong the APD.[7] Additionally, it has been shown to inhibit ryanodine receptor 2 (RyR2), potentially reducing arrhythmogenic calcium waves.[2]
Comparative Efficacy: Insights from In Vitro and In Vivo Models
Direct head-to-head comparisons of this compound and flecainide in the same experimental arrhythmia models are limited in the published literature. However, by synthesizing data from various studies, a comparative picture of their efficacy can be drawn.
In Vitro Electrophysiological Effects
In vitro studies using isolated cardiac preparations provide valuable insights into the direct electrophysiological effects of these drugs on cardiac tissue, independent of systemic influences.
| Parameter | This compound | Flecainide | Animal Model/Preparation | Citation |
| hNav1.5 Inhibition (IC50) | 67.2 µM | 10.7 µM | Cloned human cardiac sodium channels | [6] |
| Maximum Upstroke Velocity (Vmax) | Frequency-dependent block | More potent, frequency-dependent block | Guinea-pig papillary muscles | [8] |
| Action Potential Duration (APD) | Shortens APD | Prolongs APD | Guinea-pig papillary muscles | [8] |
| Effective Refractory Period (ERP) | Shortens ERP | Prolongs ERP | Guinea-pig papillary muscles | [8] |
| Delayed Rectifier K+ Current (IKr) | No significant effect | Inhibition | Guinea-pig ventricular myocytes | [7] |
| Delayed Rectifier K+ Current (IKs) | No significant effect | No significant effect | Guinea-pig ventricular myocytes | [7] |
In Vivo Efficacy in Arrhythmia Models
In vivo studies in animal models provide a more integrated assessment of antiarrhythmic efficacy, taking into account factors like drug distribution, metabolism, and autonomic influences.
| Arrhythmia Model | This compound Efficacy | Flecainide Efficacy | Animal Model | Citation |
| Digitalis-induced Arrhythmia | Effective in suppression | Potent antiarrhythmic activity | Canine | [9][10] |
| Coronary Ligation-induced Arrhythmia | Effective in suppressing ventricular arrhythmias | Potent antiarrhythmic activity | Canine | [9][10] |
| Adrenaline-induced Arrhythmia | Effective in suppression | Potent antiarrhythmic activity | Canine | [9][10] |
| Programmed Electrical Stimulation (Ventricular Tachycardia) | Lower efficacy as monotherapy | Effective in suppressing inducible VT | Canine | [11] |
| Conscious Rat Model (QRS Duration) | No significant effect at lower doses | Significantly increased QRS duration | Rat | [6] |
| Conscious Dog Model (QRS Duration) | No significant effect | Significantly increased QRS duration | Canine | [6] |
Experimental Protocols
Ouabain-Induced Arrhythmia Model (Guinea Pig)
This model is commonly used to induce ventricular arrhythmias by inhibiting the Na+/K+-ATPase, leading to an increase in intracellular calcium and delayed afterdepolarizations.
-
Animal Preparation: Male Hartley guinea pigs (300-400g) are anesthetized with pentobarbital sodium (30 mg/kg, i.p.).
-
Surgical Procedure: The right jugular vein is cannulated for drug and ouabain administration. The left carotid artery is cannulated for blood pressure monitoring. Lead II of the ECG is recorded continuously.
-
Arrhythmia Induction: Ouabain is infused intravenously at a constant rate (e.g., 10 µg/kg/min) until the onset of ventricular arrhythmias (ventricular premature beats, ventricular tachycardia, or ventricular fibrillation).[1]
-
Drug Administration: Test compounds (this compound or flecainide) are administered intravenously as a bolus or infusion prior to the start of the ouabain infusion.
-
Efficacy Assessment: The primary endpoints are the dose of ouabain required to induce arrhythmias and the duration of arrhythmias. Antiarrhythmic efficacy is determined by a significant increase in the arrhythmogenic dose of ouabain in the drug-treated group compared to the vehicle control group.
Coronary Artery Ligation-Induced Arrhythmia Model (Rat)
This model mimics the electrophysiological substrate of myocardial infarction, a common cause of ventricular arrhythmias.
-
Animal Preparation: Male Sprague-Dawley rats (250-300g) are anesthetized with a suitable anesthetic (e.g., ketamine/xylazine).
-
Surgical Procedure: A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is ligated with a suture.
-
Arrhythmia Monitoring: ECG is continuously monitored for the development of ventricular arrhythmias during the ischemic period (e.g., 30 minutes) and subsequent reperfusion period (e.g., 120 minutes) if the ligature is released.
-
Drug Administration: this compound or flecainide is administered intravenously or intraperitoneally prior to coronary artery ligation.
-
Efficacy Assessment: Efficacy is assessed by the incidence and duration of ventricular tachycardia and fibrillation, and the arrhythmia score during the ischemic and reperfusion phases.
Programmed Electrical Stimulation (PES) for Ventricular Tachycardia Induction (Rabbit)
PES is a standard technique to assess the vulnerability of the ventricle to reentrant arrhythmias.
-
Animal Preparation: New Zealand White rabbits are anesthetized, and their hearts are rapidly excised and mounted on a Langendorff apparatus for retrograde perfusion with oxygenated Krebs-Henseleit solution.
-
Electrode Placement: A stimulating electrode is placed on the right ventricular epicardium, and a recording electrode is placed on the left ventricular epicardium to record a monophasic action potential.
-
Stimulation Protocol: A train of eight stimuli (S1) is delivered at a fixed cycle length (e.g., 300 ms). An extrastimulus (S2) is then introduced after the last S1 beat with a progressively decreasing coupling interval until the ventricular effective refractory period is determined. The inducibility of ventricular tachycardia (VT) is then tested by delivering one to three extrastimuli (S2, S3, S4) at specific coupling intervals.[2][12]
-
Drug Perfusion: After establishing a baseline of VT inducibility, the heart is perfused with increasing concentrations of this compound or flecainide.
-
Efficacy Assessment: The efficacy of the drug is determined by its ability to prevent the induction of sustained VT at concentrations that do not produce significant proarrhythmic effects.
Signaling Pathways and Experimental Workflow
Caption: Comparative signaling pathways of this compound and Flecainide.
Caption: General experimental workflow for comparing antiarrhythmic drugs.
Conclusion
Both this compound and flecainide are effective sodium channel blockers with distinct electrophysiological profiles that translate to differential efficacy in various arrhythmia models. Flecainide demonstrates more potent sodium channel blockade and a broader spectrum of action, including effects on potassium and calcium channels, suggesting its utility in a wider range of arrhythmias. This compound's use-dependent properties make it a targeted option for arrhythmias arising from depolarized or ischemic tissue.
The choice between this compound and flecainide in a research or drug development context will depend on the specific arrhythmia model and the scientific question being addressed. Further head-to-head comparative studies in standardized in vivo arrhythmia models are warranted to provide a more definitive comparison of their efficacy and to better delineate their therapeutic potential.
References
- 1. ijpp.com [ijpp.com]
- 2. Guidelines for assessment of cardiac electrophysiology and arrhythmias in small animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of sertraline on ouabain-induced arrhythmia in isolated guinea-pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A double-blind crossover comparison of flecainide and slow-release this compound in the treatment of stable premature ventricular complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolated paced guinea pig left atrium: a new ouabain-induced arrhythmia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Translation of flecainide- and this compound-induced cardiac sodium channel inhibition and ventricular conduction slowing from nonclinical models to clinical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the effects of class I anti-arrhythmic drugs, cibenzoline, this compound and flecainide, on the delayed rectifier K+ current of guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the electrophysiological effects of Org 7797, disopyramide, this compound and propafenone in anaesthetized dogs with myocardial infarcts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiarrhythmic plasma concentrations of this compound on canine ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Antiarrhythmic efficacy of this compound, propafenone and flecainide in ventricular premature beats. A comparative study in patients after myocardial infarction (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. micropaceep.com [micropaceep.com]
Mexiletine's Differential Efficacy on SCN5A Mutations: A Cross-Study Comparison for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Mexiletine's effects on various SCN5A mutations, supported by experimental data. The SCN5A gene encodes the alpha subunit of the cardiac sodium channel, Nav1.5, and its mutations are linked to several inherited arrhythmia syndromes, including Long QT Syndrome Type 3 (LQT3), Brugada Syndrome (BrS), and overlap syndromes.
This compound, a class Ib antiarrhythmic drug, has emerged as a promising therapeutic agent for certain SCN5A channelopathies. Its primary mechanism of action involves the blockade of the cardiac sodium current (INa), with a particular affinity for the late component of this current (INa-L) that is often enhanced in gain-of-function SCN5A mutations.[1][2] However, the efficacy of this compound is not uniform across all SCN5A mutations, highlighting the importance of a personalized medicine approach. This guide synthesizes findings from multiple studies to delineate the mutation-specific effects of this compound, offering a comparative overview of its electrophysiological and clinical impacts.
Quantitative Comparison of this compound's Effects
The following tables summarize the quantitative effects of this compound on various SCN5A mutations as reported in different studies. These data provide a snapshot of the drug's variable efficacy in normalizing channel function and clinical phenotypes.
Table 1: Electrophysiological Effects of this compound on SCN5A Mutations
| Mutation | Phenotype | Cell Line | This compound Concentration | Effect on Peak INa | Effect on Late INa | Effect on Steady-State Inactivation (V1/2) | Reference |
| P1332L | LQT3 | HEK 293 | 6-8 mg/kg/day (in vivo) | Not Reported | Not Reported | Hyperpolarizing shift | [3] |
| R1626P | LQT3 | HEK 293 | 6-8 mg/kg/day (in vivo) | Not Reported | Not Reported | Hyperpolarizing shift | [3] |
| S941N | LQT3 | HEK 293 | 6-8 mg/kg/day (in vivo) | Not Reported | Not Reported | No significant shift | [3] |
| M1652R | LQT3 | HEK 293 | 6-8 mg/kg/day (in vivo) | Not Reported | Not Reported | Depolarizing shift | [3] |
| N406K | LQT3 (mixed) | HEK 293 | Not specified | Increased peak INa by 2.8-fold | Decreased late INa by ~58-60% | Not Reported | [4] |
| 1795insD | Overlap (BrS/LQT3) | HEK293A | 10 µM (chronic) | Increased peak INa by 93.6% | Increased late INa | Hyperpolarizing shift | [5] |
| 1795insD | Overlap (BrS/LQT3) | HEK293A | 10 µM (acute) | No impact | Significantly decreased | Not Reported | [5] |
| A124D | Brugada Syndrome | tsA201 | 400 µM (24h) | No effect on current density | Not Applicable | Not Reported | [6] |
| V1378M | Brugada Syndrome | tsA201 | 400 µM (24h) | Partially restored current density | Not Applicable | Not Reported | [6] |
Table 2: Clinical Effects of this compound in LQT3 Patients with Different SCN5A Mutations
| Mutation | Baseline QTc (ms) | QTc on this compound (ms) | QTc Shortening | Clinical Outcome on this compound | Reference |
| P1332L | 530 | 460 | Significant | No arrhythmias | [3] |
| R1626P | 510 | 450 | Significant | No arrhythmias | [3] |
| S941N | 560 | 540 | Negligible | Sudden death | [7] |
| M1652R | 520 | 510 | Negligible | Sudden death | [3] |
| General LQT3 Cohort | 509 (median) | 457 (median) | Significant | Reduced arrhythmic events (22% to 3%) | [8] |
Experimental Protocols
The following are summaries of the experimental methodologies employed in the cited studies to assess the effects of this compound on SCN5A mutations.
In Vitro Electrophysiology in Heterologous Expression Systems
-
Cell Lines: Human Embryonic Kidney (HEK) 293 or tsA201 cells were commonly used for transient transfection.[3][4][5][6]
-
Transfection: Cells were transfected with plasmids containing either wild-type (WT) or mutant SCN5A cDNA, often along with the β1-subunit to better mimic native conditions. Lipofection-based methods were frequently employed for transfection.[3]
-
Patch-Clamp Recording: Whole-cell patch-clamp technique was the standard method to record macroscopic sodium currents.
-
Voltage Protocols:
-
Current-Voltage (I-V) Relationship: To determine peak INa, cells were typically held at a negative holding potential (e.g., -100 mV or -120 mV) and then depolarized to a range of test potentials (e.g., -80 mV to +30 mV).[7]
-
Steady-State Inactivation: A two-pulse protocol was used. From a holding potential, cells were subjected to a series of prepulses of varying voltages, followed by a test pulse to a fixed potential (e.g., -20 mV) to measure the fraction of available channels.[3]
-
Recovery from Inactivation: A two-pulse protocol where the duration of the inter-pulse interval at a negative potential was varied to determine the time course of recovery from inactivation.[3]
-
-
Solutions:
-
External Solution (Bath): Typically contained (in mM): NaCl, an agent to block calcium and potassium channels (e.g., CsCl, CdCl2, TEA-Cl), and a buffer (e.g., HEPES).
-
Internal Solution (Pipette): Typically contained (in mM): a cesium salt (e.g., CsF or CsCl) to block potassium channels, EGTA to chelate calcium, and a buffer (e.g., HEPES).
-
-
-
Drug Application: this compound was applied to the cells either acutely via perfusion of the bath solution or chronically by incubating the cells in a culture medium containing the drug for a specified period (e.g., 24-48 hours).[5][6]
Studies in Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs)
-
Cell Culture: hiPSC-CMs carrying specific SCN5A mutations were cultured to form spontaneously beating syncytia.[5]
-
Electrophysiology: Action potentials were recorded using the patch-clamp technique in the current-clamp mode. Parameters such as action potential duration (APD), maximum upstroke velocity (Vmax), and resting membrane potential were measured.[5]
-
Drug Incubation: Similar to heterologous expression systems, hiPSC-CMs were incubated with this compound to assess both chronic and acute effects.[5]
Visualizing the Underlying Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathway, experimental workflow, and the logical relationship between SCN5A mutations and this compound's effects.
Caption: SCN5A signaling pathway and the impact of mutations and this compound.
Caption: Experimental workflow for assessing this compound's effects on SCN5A mutations.
References
- 1. Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics this compound and Lidocaine | PLOS One [journals.plos.org]
- 2. Effects of this compound on a Race-specific Mutation in Nav1.5 Associated With Long QT Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. This compound rescues a mixed biophysical phenotype of the cardiac sodium channel arising from the SCN5A mutation, N406K, found in LQT3 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beneficial effects of chronic this compound treatment in a human model of SCN5A overlap syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Differentially Restores the Trafficking Defects Caused by Two Brugada Syndrome Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. This compound Reduces Arrhythmic Events in Long QT Syndrome 3 - American College of Cardiology [acc.org]
Head-to-Head Comparison of Mexiletine and Ranolazine in Ischemic Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of mexiletine and ranolazine, two antiarrhythmic agents with distinct profiles, in the context of myocardial ischemia. By summarizing key experimental findings, this document aims to inform preclinical and clinical research in the development of novel anti-ischemic and antiarrhythmic therapies.
Introduction and Overview
Myocardial ischemia creates an electrophysiological environment ripe for life-threatening arrhythmias. Both this compound, a class Ib antiarrhythmic, and ranolazine, an antianginal agent with antiarrhythmic properties, target the late sodium current (INaL), which is enhanced during ischemia and contributes to intracellular sodium and calcium overload. This guide delves into a head-to-head comparison of their efficacy and mechanisms in preclinical ischemic models.
Mechanism of Action in Ischemia
Under ischemic conditions, the cardiac myocyte's ability to maintain ionic homeostasis is compromised. An increase in the late sodium current (INaL) leads to an accumulation of intracellular sodium ([Na+]i). This, in turn, promotes calcium influx via the reverse mode of the sodium-calcium exchanger (NCX), resulting in intracellular calcium ([Ca2+]i) overload. This calcium overload is a key contributor to ischemic injury, contractile dysfunction, and the genesis of arrhythmias.
Both this compound and ranolazine exert their primary anti-ischemic and antiarrhythmic effects by inhibiting this pathological late sodium current.
Ranolazine is a potent inhibitor of the late sodium current, showing greater selectivity for the late component over the peak sodium current.[1] By blocking the late INa, ranolazine mitigates the downstream consequences of sodium and calcium overload, thereby reducing diastolic wall tension and improving myocardial perfusion without significantly affecting heart rate or blood pressure.[2]
This compound , structurally similar to lidocaine, also inhibits the fast sodium channels responsible for the cardiac action potential upstroke.[3] It has a notable effect on the late sodium current, particularly in ischemic tissue where the resting membrane potential is depolarized.[3]
dot
References
- 1. Cardioprotective Effect of Ranolazine in the Process of Ischemia-reperfusion in Adult Rat Cardiomyocytes - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 2. Mechanism of action of the new anti-ischemia drug ranolazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relevance of this compound in the era of evolving antiarrhythmic therapy of ventricular arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Validation of Mexiletine's Interaction with CYP2D6: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Mexiletine's interaction with the cytochrome P450 2D6 (CYP2D6) enzyme, supported by experimental data. It is intended to serve as a valuable resource for researchers and professionals involved in drug development and metabolic studies.
Executive Summary
This compound, a class Ib antiarrhythmic agent, is primarily metabolized by the polymorphic enzyme CYP2D6.[1][2] The efficiency of this metabolic process is significantly influenced by an individual's genetic makeup, leading to variations in drug clearance and response. This guide delves into the in vitro validation of this compound's interaction with CYP2D6, presenting key kinetic parameters, comparative inhibition data, and detailed experimental protocols. Understanding these interactions is crucial for predicting potential drug-drug interactions (DDIs) and for the development of safer therapeutic strategies.
This compound Metabolism by CYP2D6
The primary metabolic pathway for this compound involves hydroxylation to form p-hydroxythis compound (PHM) and hydroxymethylthis compound (HMM), both of which are pharmacologically inactive.[1][2] This reaction is predominantly catalyzed by CYP2D6.[2][3] While other enzymes like CYP1A2 play a minor role in N-oxidation, the hydroxylation pathway is the main determinant of this compound clearance.[1][4]
Below is a diagram illustrating the metabolic pathway of this compound, highlighting the central role of CYP2D6.
References
- 1. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The metabolism of this compound in relation to the debrisoquine/sparteine-type polymorphism of drug oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective hydroxylation of this compound in human liver microsomes: implication of P450IID6--a preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of specific cytochrome P450 enzymes in the N-oxidation of the antiarrhythmic agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Effects of Mexiletine and Carbamazepine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neuroprotective properties of two established sodium channel blockers, Mexiletine and Carbamazepine. While both drugs are primarily known for their efficacy in other indications—this compound as an antiarrhythmic and Carbamazepine as an anticonvulsant—emerging evidence suggests their potential as neuroprotective agents. This document synthesizes experimental data to objectively compare their performance, details the methodologies of key experiments, and visualizes the cellular pathways involved.
At a Glance: Comparative Neuroprotective Efficacy
The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective effects of this compound and Carbamazepine. It is important to note that the experimental models and endpoints differ significantly, precluding a direct statistical comparison. However, this juxtaposition provides a valuable overview of their respective strengths in different contexts of neuronal injury.
This compound: Quantitative Neuroprotective Data
| Experimental Model | Key Parameter | Treatment | Outcome | Percentage Improvement |
| Global Ischemic Injury (Rat)[1] | Hippocampal CA1 Neuronal Damage | 80 mg/kg, i.p. | Reduction in ischemic neurons | ~49% |
| Permanent Focal Cerebral Ischemia (Rat)[2] | Cerebral Infarct Volume | 50-60 mg/kg, i.p. | Reduction in infarct volume | Statistically significant reduction |
| Demyelination (Rat Spinal Cord)[3] | Motor Evoked Potential Latency | Not specified | Shortened latency | Statistically significant |
| Diabetic Neuropathy (Rat)[4] | Oxidative Stress Markers (MDA, NO, XO) | 50 mg/kg/day, i.p. for 6 weeks | Reduction in oxidative stress markers | Statistically significant |
Carbamazepine: Quantitative Neuroprotective Data
| Experimental Model | Key Parameter | Treatment | Outcome | Percentage Improvement |
| Fragile X Syndrome (Mouse Model)[5] | Phosphorylated ERK1/2 Levels | Dose-dependent | Dampened elevated pERK1/2 levels | Dose-dependent reduction |
| Fragile X Syndrome (Mouse Model)[5] | Phosphorylated Akt Levels | Dose-dependent | Dampened elevated pAkt levels | Dose-dependent reduction |
| Epilepsy (Rat Model)[6] | Neuronal Viability (HEK-293 cells) | 0.35 µg/mL | Increased cell viability | 120.37% (relative to PTZ-treated) |
| Epilepsy (Rat Model)[6] | Hippocampal mTOR Levels | 20-50 mg/kg | Reduced mTOR levels | Statistically significant reduction |
Delving into the Mechanisms: Signaling Pathways
The neuroprotective effects of this compound and Carbamazepine are mediated through distinct, yet partially overlapping, signaling pathways. Both drugs target voltage-gated sodium channels, but their downstream effects diverge, influencing different aspects of neuronal survival and function.
This compound's Neuroprotective Mechanism
This compound's primary neuroprotective action stems from its use-dependent blockade of voltage-gated sodium channels. In pathological conditions such as ischemia, this action prevents the excessive influx of sodium ions, which in turn mitigates the reversal of the Na+/Ca2+ exchanger and subsequent intracellular calcium overload—a key trigger for excitotoxicity and neuronal death.[1][7] Additionally, some studies suggest that this compound possesses antioxidant properties, further contributing to its neuroprotective profile by combating oxidative stress.[8]
Figure 1: this compound's neuroprotective signaling pathway.
Carbamazepine's Neuroprotective Mechanism
Carbamazepine also acts as a sodium channel blocker, which is central to its anticonvulsant activity.[6][9] However, its neuroprotective effects appear to be more intricately linked to the modulation of intracellular signaling cascades. Studies have shown that Carbamazepine can dampen the hyperactivity of the ERK1/2 and PI3K-Akt signaling pathways.[5][10] In the context of epilepsy, it has been demonstrated to reduce the levels of the pro-inflammatory cytokine mTOR.[6] By attenuating these pathways, Carbamazepine can influence protein synthesis and reduce inflammation, thereby promoting neuronal survival.
Figure 2: Carbamazepine's neuroprotective signaling pathway.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data. The following sections outline the protocols for key experiments cited in this guide.
In Vivo Model of Global Ischemic Injury (this compound)
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure: Animals were anesthetized, and global cerebral ischemia was induced by bilateral carotid artery occlusion combined with controlled hypotension for 10 minutes.
-
Drug Administration: this compound (80 mg/kg) or saline was administered intraperitoneally 25 minutes before the ischemic insult.
-
Endpoint Analysis: After 7 days of reperfusion, animals were sacrificed, and brain sections were stained with hematoxylin and eosin. The number of ischemic and normal neurons in the hippocampal CA1 region was counted to determine the extent of neuronal damage.[1]
In Vivo Model of Fragile X Syndrome (Carbamazepine)
-
Animal Model: Fmr1 knockout (KO) mice, a model for Fragile X syndrome.
-
Procedure: Mice were subjected to various behavioral tests to assess cognitive function, including passive avoidance and object location memory tasks.
-
Drug Administration: Carbamazepine was administered to the mice, and the effects on cognitive deficits were evaluated.
-
Endpoint Analysis: Following behavioral testing, brain tissue was collected for biochemical analysis. Western blotting was used to measure the levels of total and phosphorylated ERK1/2 and Akt in neuronal cultures derived from these mice to assess the activity of these signaling pathways.[5][10]
Experimental Workflow: In Vitro Neuroprotection Assay
The following diagram illustrates a general workflow for assessing the neuroprotective effects of compounds in an in vitro setting, a common preliminary step in drug discovery.
Figure 3: Generalized experimental workflow for in vitro neuroprotection studies.
Conclusion
Both this compound and Carbamazepine demonstrate promising neuroprotective properties in various preclinical models. This compound appears particularly effective in mitigating neuronal damage in the context of ischemia and demyelination, primarily through its potent sodium channel blockade and potential antioxidant effects. Carbamazepine, on the other hand, shows neuroprotective activity in models of epilepsy and a genetic neurodevelopmental disorder by modulating key intracellular signaling pathways involved in protein synthesis and inflammation.
The lack of head-to-head comparative studies necessitates further research to directly evaluate the relative efficacy of these two drugs in specific neurodegenerative conditions. Future studies employing identical experimental models and endpoints will be crucial for a more definitive comparison and for guiding the potential clinical application of these compounds as neuroprotective agents. Researchers and drug development professionals are encouraged to consider the distinct mechanistic profiles of this compound and Carbamazepine when designing future investigations into novel therapies for neurodegenerative diseases.
References
- 1. The use-dependent sodium channel blocker this compound is neuroprotective against global ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and magnesium independently, but not combined, protect against permanent focal cerebral ischemia in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of this compound on motor evoked potentials in demyelinated rat spinal cords - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effect of this compound in the central nervous system of diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbamazepine Restores Neuronal Signaling, Protein Synthesis, and Cognitive Function in a Mouse Model of Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combinatorial Regimen of Carbamazepine and Imipramine Exhibits Synergism against Grandmal Epilepsy in Rats: Inhibition of Pro-Inflammatory Cytokines and PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Correlation between electrophysiological effects of this compound and ischemic protection in central nervous system white matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Dual Action of this compound and Its Pyrroline Derivatives as Skeletal Muscle Sodium Channel Blockers and Anti-oxidant Compounds: Toward Novel Therapeutic Potential [frontiersin.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Carbamazepine Restores Neuronal Signaling, Protein Synthesis, and Cognitive Function in a Mouse Model of Fragile X Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Efficacy of Mexiletine and Other Class IB Antiarrhythmics
This guide provides a detailed comparison of the in vitro efficacy of mexiletine against other prominent class IB antiarrhythmic drugs, primarily lidocaine and tocainide. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate an objective understanding of their relative performance based on experimental evidence.
Class IB antiarrhythmics are sodium channel blockers characterized by their rapid association and dissociation kinetics.[1][2] Their primary mechanism of action involves the blockade of the fast inward sodium current (INa) during phase 0 of the cardiac action potential.[3][4][5] These agents preferentially bind to sodium channels in the open and inactivated states, making them particularly effective in tissues that are frequently depolarizing, such as during tachycardia or in ischemic conditions.[6][7] A key characteristic of this class is its ability to shorten the action potential duration (APD) and the effective refractory period (ERP).[1][7][8]
Quantitative Comparison of In Vitro Efficacy
The following table summarizes key quantitative data from in vitro studies, comparing the effects of this compound with lidocaine on critical electrophysiological parameters. The primary focus is on their interaction with the cardiac sodium channel, Nav1.5.
| Parameter | This compound | Lidocaine | Other Class IB Agents | Key Findings & Citations |
| Target Ion Channel | Voltage-gated sodium channels (Nav) | Voltage-gated sodium channels (Nav) | Voltage-gated sodium channels (Nav) | Primarily block the fast inward sodium current (INa) responsible for phase 0 of the action potential.[3][4][5] |
| Use-Dependent Block of Nav1.5 | Stronger, more pronounced inhibition | Less prominent inhibition | Tocainide also exhibits use-dependent block. | This compound displays a more prominent use-dependent inhibition of Nav1.5 channels compared to lidocaine.[9][10] |
| Effect on Nav1.5 Inactivation | Shifts steady-state inactivation to a more hyperpolarized potential; prolongs recovery from inactivation more significantly. | Shifts steady-state inactivation to a more hyperpolarized potential; prolongs recovery from inactivation. | Tocainide and phenytoin also affect sodium channel inactivation. | Both drugs enhance the slow component of closed-state inactivation, with this compound showing stronger inhibition. This compound significantly prolongs recovery from inactivation compared to lidocaine.[9][10] |
| Effect on Action Potential Duration (APD) | Shortens APD | Shortens APD | Tocainide also shortens APD.[8] | This is a hallmark of Class IB agents, resulting from the blockade of the late sodium current.[1][7] |
| Effect on Delayed Rectifier K+ Current (IK) | No significant effect on IKr or IKs at a concentration of 30 µM. | Not specified in the provided results. | N/A | This distinguishes it from some other Class I drugs (like flecainide and cibenzoline) that also affect potassium channels.[11] |
| Potency (General) | Considered a more potent inhibitor than lidocaine in some contexts. | Orally inactive, used intravenously. | Tocainide is an orally active analog of lidocaine. Phenytoin is also classified as a Class IB agent.[12] | This compound is often referred to as an "oral lidocaine" due to its similar mechanism and oral bioavailability.[7] this compound was found to be a more potent inhibitor of the slow component of closed-state inactivation than lidocaine.[10] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action for Class IB antiarrhythmics and a typical experimental workflow for their in vitro evaluation.
Caption: Mechanism of action for Class IB antiarrhythmics on voltage-gated sodium channels.
Caption: A typical experimental workflow for in vitro assessment of antiarrhythmic drugs.
Detailed Experimental Protocols
The following are generalized protocols for key in vitro experiments used to assess the efficacy of Class IB antiarrhythmics. These are based on standard methodologies reported in the literature.[13][14][15][16]
1. Whole-Cell Patch-Clamp for Sodium Current Analysis
This technique is the gold standard for measuring ion channel currents from single cells.[15]
-
Cell Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.5 channel are cultured on glass coverslips. Alternatively, primary cardiomyocytes can be enzymatically isolated from animal models.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 130 CsF, 10 NaCl, 10 EGTA, and 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium currents.
-
-
Recording:
-
A borosilicate glass micropipette with a resistance of 2-5 MΩ is filled with the internal solution and mounted on a micromanipulator.[17]
-
The pipette tip is brought into contact with a single cell, and gentle suction is applied to form a high-resistance (>1 GΩ) "giga-seal".
-
The cell membrane under the pipette is ruptured by applying further brief suction, establishing the "whole-cell" configuration, which allows electrical access to the cell's interior.
-
The amplifier is set to voltage-clamp mode. The cell is held at a holding potential where most sodium channels are in the resting state (e.g., -120 mV).
-
Voltage protocols are applied to study channel behavior. For example, to measure the current-voltage (I-V) relationship, the cell is depolarized with a series of voltage steps (e.g., from -100 mV to +60 mV in 5 mV increments).
-
The control solution is perfused over the cell, and baseline currents are recorded. Then, solutions containing different concentrations of this compound or another Class IB drug are applied to determine the dose-dependent block and calculate the IC50 value.
-
2. Action Potential Recording from Cardiomyocytes
This experiment measures the effect of the drugs on the overall electrical activity of a heart cell.
-
Cell Preparation: Ventricular myocytes are isolated from animal hearts (e.g., guinea pig, rabbit) via enzymatic digestion or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are used.[18][19]
-
Recording Method (Current-Clamp): The whole-cell patch-clamp technique is used as described above, but the amplifier is set to "current-clamp" mode.
-
Protocol:
-
After establishing a stable whole-cell configuration, the cell's resting membrane potential is recorded.
-
Action potentials are elicited by injecting brief (e.g., 3 ms) suprathreshold depolarizing current pulses through the patch pipette at a steady frequency (e.g., 1 Hz).[16]
-
Once a stable baseline of action potentials is recorded, the cell is superfused with a solution containing the test drug (e.g., this compound).
-
Changes in the action potential waveform are recorded continuously.
-
-
Data Analysis: Several parameters are analyzed to quantify the drug's effect:[20][21]
-
Action Potential Duration (APD): The time it takes for the cell to repolarize to specific levels, such as 50% (APD50) and 90% (APD90).
-
Maximum Upstroke Velocity (dV/dtmax): The maximum rate of depolarization during phase 0, which reflects the peak sodium current.
-
Resting Membrane Potential (RMP).
-
Action Potential Amplitude (APA).
-
This comparative guide demonstrates that while this compound shares the fundamental mechanism of action with other class IB antiarrhythmics, it exhibits distinct in vitro properties, notably a more pronounced use-dependent block of cardiac sodium channels compared to lidocaine.[9] Such differences in their electrophysiological profiles are critical for understanding their specific clinical applications and for guiding the development of new, more effective antiarrhythmic therapies.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. partone.litfl.com [partone.litfl.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound: pharmacology and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in the treatment of arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 7. Relevance of this compound in the era of evolving antiarrhythmic therapy of ventricular arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Class IB antiarrhythmic drugs: tocainide, this compound, and moricizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics this compound and Lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of the effects of class I anti-arrhythmic drugs, cibenzoline, this compound and flecainide, on the delayed rectifier K+ current of guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. docs.axolbio.com [docs.axolbio.com]
- 14. Patch Clamp Protocol [labome.com]
- 15. Manual Patch-clamp Technique - Creative Bioarray [acroscell.creative-bioarray.com]
- 16. Patch-Clamp Recordings of Action Potentials From Human Atrial Myocytes: Optimization Through Dynamic Clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Long-term in vitro recording of cardiac action potentials on microelectrode arrays for chronic cardiotoxicity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. journals.physiology.org [journals.physiology.org]
- 21. ActionPytential: An open source tool for analyzing and visualizing cardiac action potential data - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Novel Mexiletine Analogs for Enhanced Antiarrhythmic Efficacy and Safety
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of novel mexiletine analogs against the parent compound, focusing on their enhanced pharmacological properties and reduced toxicity. The development of these analogs is driven by the need to improve upon the therapeutic window of this compound, a Class IB antiarrhythmic agent, by increasing its potency and selectivity for cardiac sodium channels while minimizing adverse effects.
Executive Summary
This compound is an established therapeutic for ventricular arrhythmias, primarily acting by blocking voltage-gated sodium channels.[1][2][3] However, its clinical use can be limited by a narrow therapeutic index and side effects impacting the central nervous and gastrointestinal systems.[4][5] Recent advancements in medicinal chemistry have led to the development of novel this compound analogs with improved efficacy and safety profiles. This guide synthesizes available preclinical data on these next-generation compounds, offering a direct comparison with this compound to aid in the evaluation and selection of promising candidates for further development.
Comparative Efficacy and Selectivity
Several novel this compound analogs have demonstrated superior performance compared to the parent compound in preclinical studies. These improvements are primarily seen in their potency as sodium channel blockers and their selectivity for the cardiac sodium channel (Nav1.5), particularly the late sodium current (INa-L), over other ion channels like hERG, which is associated with proarrhythmic risk.[1][6]
| Compound | Modification | Key Findings | Reference |
| This compound (Parent Compound) | - | Class IB antiarrhythmic, blocks open and inactivated sodium channels. | [1][2] |
| Pyridyl Analog | Substitution of the phenyl ring with a pyridyl group | Nearly 5-fold greater selectivity for the sodium channel over the hERG channel compared to this compound. | [1][6] |
| Meta-hydroxythis compound (MHM) | Hydroxylation of the aromatic ring | The (R)-enantiomer is more potent than this compound in experimental arrhythmia models. | [7] |
| Benzyl Derivative (Me6) | Substitution at the asymmetric carbon with a benzyl moiety | Over 10 times more potent (lower IC50) than this compound in producing a tonic block of sodium channels. | [8] |
| Deuterated Analogs | Deuteration at the alpha-amino position | Improved pharmacokinetic properties, such as increased area under the curve (AUC), without significantly altering cardiovascular effects. | [1] |
| Analogs 1b, 1c, 1e | Undisclosed structural modifications | More active and potent than this compound with only modest or no negative inotropic and chronotropic effects. | [9][10] |
Experimental Protocols
The validation of these novel this compound analogs involves a range of in vitro and in vivo experimental procedures designed to assess their efficacy, selectivity, and safety.
In Vitro Electrophysiology: Patch Clamp
-
Objective: To determine the potency and kinetics of sodium channel blockade.
-
Methodology: Whole-cell patch clamp recordings are performed on cells expressing the target sodium channel (e.g., human Nav1.5), such as human embryonic kidney (HEK293) cells or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs). A specific voltage protocol is applied to the cell membrane to elicit sodium currents. The compound of interest is then perfused at various concentrations, and the reduction in the sodium current is measured to determine the half-maximal inhibitory concentration (IC50). Different voltage protocols can be used to assess the state-dependent (resting, open, inactivated) and use-dependent block of the channel.[8]
-
Data Output: IC50 values for tonic and use-dependent block, association and dissociation kinetics.
In Vitro Cellular Assays: hiPSC-Cardiomyocytes
-
Objective: To evaluate the antiarrhythmic potential and proarrhythmic risk in a human-relevant cell model.
-
Methodology: hiPSC-CMs, including those derived from patients with specific channelopathies like Long QT Syndrome Type 3 (LQT3), are used.[1] The effects of the compounds on action potential duration (APD) and the occurrence of early afterdepolarizations (EADs) are measured using techniques like multi-electrode arrays (MEAs) or optical mapping with voltage-sensitive dyes.
-
Data Output: Changes in APD, reduction in EADs, and assessment of proarrhythmic potential.
Ex Vivo Tissue Preparations
-
Objective: To assess the antiarrhythmic, inotropic (contractility), and chronotropic (heart rate) effects in intact heart tissue.
-
Methodology: Isolated heart tissues, such as guinea pig atria or Langendorff-perfused hearts, are used.[9] Arrhythmias can be induced pharmacologically (e.g., with aconitine) or by electrical stimulation. The ability of the test compounds to prevent or terminate these arrhythmias is evaluated. Effects on heart rate and force of contraction are also measured.
-
Data Output: Antiarrhythmic efficacy, negative/positive inotropic and chronotropic effects.
In Vivo Animal Models
-
Objective: To evaluate the antiarrhythmic efficacy and safety in a whole-animal system.
-
Methodology: Animal models of arrhythmia, such as those induced by coronary artery ligation or specific genetic modifications in rodents, are employed. The compounds are administered systemically, and their effects on electrocardiogram (ECG) parameters and the incidence of arrhythmias are monitored.[1]
-
Data Output: In vivo antiarrhythmic activity, pharmacokinetic parameters (e.g., AUC), and preliminary toxicity data.
Visualizing Mechanisms and Workflows
To better understand the underlying principles and experimental processes, the following diagrams illustrate the signaling pathway of this compound and a typical workflow for validating its novel analogs.
References
- 1. probiologists.com [probiologists.com]
- 2. Relevance of this compound in the era of evolving antiarrhythmic therapy of ventricular arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Antiarrhythmic mechanisms, emerging clinical applications and mortality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. probiologists.com [probiologists.com]
- 7. Searching for new antiarrhythmic agents: evaluation of meta-hydroxythis compound enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular determinants of this compound structure for potent and use-dependent block of skeletal muscle sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, antiarrhythmic activity, and toxicological evaluation of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Mexiletine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of pharmaceutical compounds like mexiletine are paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of this compound, aligning with regulatory compliance and industry best practices.
This compound hydrochloride is an antiarrhythmic agent that is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1][2] Furthermore, it is very toxic to aquatic life with long-lasting effects.[3] Therefore, improper disposal can pose significant risks to both human health and the environment. Adherence to the procedures outlined below is critical.
Hazard and Safety Information
Before handling this compound, it is crucial to be aware of its hazard classifications and the necessary personal protective equipment (PPE).
| Hazard Classification | Description | Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1] | Safety goggles with side-shields, protective gloves, impervious clothing, suitable respirator.[3] |
| Skin Irritation | Causes skin irritation.[1][2] | Protective gloves, impervious clothing.[3] |
| Eye Irritation | Causes serious eye irritation.[1][2] | Safety goggles with side-shields.[3] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[3] | Environmental controls to prevent release to drains, water courses, or soil.[3] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the approved methods for the disposal of this compound in a laboratory setting. The primary principle is to avoid environmental release and to comply with federal and local regulations.
1. Initial Assessment and Waste Segregation:
-
Identify the Waste Stream: Determine if the this compound waste is pure compound, a solution, or contaminated lab materials (e.g., gloves, weighing paper, empty containers).
-
Segregate Waste: Do not mix this compound waste with non-hazardous laboratory trash. It must be segregated as chemical waste.
2. Spill Management:
In the event of a spill, follow these steps:
-
Ensure Personal Safety: Wear appropriate PPE, including a respirator, safety goggles, gloves, and a lab coat.
-
Contain the Spill: Prevent the spread of dust or liquid.
-
Clean-up: For solid this compound, carefully sweep up the material and place it into a suitable, labeled container for disposal. For solutions, absorb the spill with an inert material and place it in the designated waste container.
-
Ventilation: Ensure adequate ventilation in the area of the spill.
3. Disposal of Unused or Expired this compound:
The preferred method for disposing of unused or expired this compound is through a licensed hazardous waste disposal contractor.
-
Do Not Dispose Down the Drain: Due to its high aquatic toxicity, this compound must not be poured down the sink or otherwise released into the sewer system.[2][3]
-
Packaging for Disposal:
-
Place solid this compound waste in a clearly labeled, sealed container.
-
Place solutions containing this compound in a compatible, sealed, and labeled waste container.
-
Ensure the container is appropriate for chemical waste and is not compromised.
-
-
Engage a Waste Disposal Service: Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup by a certified hazardous waste disposal company. These companies will typically incinerate the pharmaceutical waste at a permitted facility.[4][5]
4. Disposal of Contaminated Materials:
-
PPE and Labware: All disposable items that have come into contact with this compound, such as gloves, bench paper, and plasticware, should be collected in a designated, sealed bag or container.
-
Labeling: Clearly label the container as "this compound Contaminated Waste" or as per your institution's EHS guidelines.
-
Disposal: Dispose of this container through your institution's chemical waste stream, following the same procedure as for the pure compound.
5. Regulatory Considerations:
-
RCRA and EPA: The Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA), governs the disposal of hazardous pharmaceutical waste.[4][5]
-
Institutional Policies: Always adhere to your organization's specific policies and procedures for hazardous waste disposal, which are designed to be in compliance with federal and state regulations.
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
Safeguarding Researchers: Personal Protective Equipment and Disposal Protocols for Mexiletine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling pharmaceutical compounds like Mexiletine. Adherence to strict safety protocols, including the use of appropriate personal protective equipment (PPE) and proper disposal methods, is essential to mitigate risks of exposure and environmental contamination. This guide provides essential, immediate safety and logistical information for handling this compound, outlining procedural steps for its use and disposal.
Recommended Personal Protective Equipment (PPE)
When working with this compound, particularly in its powdered form, a comprehensive PPE strategy is necessary to prevent skin, eye, and respiratory exposure. The following table summarizes the recommended PPE based on safety data sheets.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye/Face Protection | Safety glasses or chemical safety goggles | OSHA 29 CFR 1910.133 or European Standard EN166 | To prevent eye contact with this compound dust or splashes.[1] |
| Hand Protection | Protective gloves | EN ISO 374 | To prevent skin contact. Nitrile rubber gloves are recommended, with a permeation time of >480 minutes and a thickness of 0.11 mm.[2] |
| Body Protection | Protective clothing or lab coat | N/A | To prevent contamination of personal clothing.[1][3] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | NIOSH/MSHA or EN 149 | Recommended if exposure limits are exceeded or if irritation or other symptoms are experienced, particularly when handling the powder form and dust formation is possible.[1] |
Handling and Engineering Controls
Proper handling procedures and engineering controls are crucial for minimizing exposure to this compound.
-
Ventilation : Ensure adequate ventilation in the work area. Use of a chemical fume hood is recommended, especially when working with the powdered form to control airborne dust.[1][4]
-
Eyewash Stations and Safety Showers : These should be readily accessible and in close proximity to the workstation.[1]
-
Safe Handling Practices : Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in areas where this compound is handled.[1][4] Wash hands thoroughly after handling.[1][4]
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Personal Precautions : Ensure adequate ventilation and wear appropriate PPE, including respiratory protection, to avoid dust formation and inhalation.[1][4]
-
Containment and Clean-up : Sweep or shovel the spilled material into a suitable, closed container for disposal.[1] Avoid creating dust.[1][4]
Logical Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
